4-Bromo-1-iodo-2-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-iodo-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUAZLDTZYHVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549964 | |
| Record name | 4-Bromo-1-iodo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112671-42-8 | |
| Record name | 4-Bromo-1-iodo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-1-iodo-2-nitrobenzene for Researchers, Scientists, and Drug Development Professionals
An authoritative resource on the chemical and physical properties, synthesis, and reactivity of 4-Bromo-1-iodo-2-nitrobenzene, a key intermediate in synthetic chemistry.
This technical guide provides a comprehensive overview of this compound, a valuable reagent and building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials. This document outlines its chemical and physical characteristics, provides detailed experimental protocols for its synthesis and purification, and discusses its reactivity profile.
Core Chemical Properties
This compound is a halogenated nitroaromatic compound with the molecular formula C₆H₃BrINO₂.[1][2] Its structure, featuring a benzene (B151609) ring substituted with bromo, iodo, and nitro groups, makes it a versatile intermediate for introducing these functionalities into more complex molecules.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note a discrepancy in the reported melting point values in the literature, with some sources indicating a range of 87-89 °C and others a significantly higher range.[3] The lower range is more commonly cited by commercial suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrINO₂ | [1][2] |
| Molecular Weight | 327.90 g/mol | [2] |
| CAS Number | 112671-42-8 | [1][2] |
| Appearance | White to pale yellow crystalline solid | [4] |
| Melting Point | 87-89 °C | [3] |
| Boiling Point | 320.0 ± 27.0 °C (predicted) | [3] |
| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol (B145695), chloroform, diethyl ether, and acetone. | [5] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a Sandmeyer-type reaction, starting from the corresponding aniline (B41778) derivative. The general workflow involves diazotization of the amine followed by substitution with an iodide source.
Figure 1: General workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for the synthesis of similar iodonitrobenzene compounds.[6][7]
Materials:
-
4-Bromo-2-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 4-bromo-2-nitroaniline in a mixture of concentrated sulfuric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C with constant stirring.
-
Continue stirring for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Iodination:
-
In a separate beaker, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for at least one hour.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product thoroughly with cold water to remove any inorganic salts.
-
Experimental Protocol: Purification by Recrystallization
Recrystallization is a standard and effective method for purifying the crude product.[8]
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
Procedure:
-
Solvent Selection: Ethanol is a common choice for recrystallizing aryl halides. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol. The crystals should be dried thoroughly, for instance, in a vacuum oven at a moderate temperature.
Spectroscopic Properties
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, iodo, and nitro substituents.
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbons attached to the iodine and nitro group are expected to be the most downfield shifted.
FTIR: The infrared spectrum will exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretching vibrations typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively). Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (327.90 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom.
Reactivity and Applications
This compound is an activated aryl halide, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[15][16][17] The electron-withdrawing nitro group, positioned ortho to the iodine and meta to the bromine, activates the ring towards nucleophilic attack. The iodine atom, being a good leaving group, is the more likely site for substitution compared to the bromine.
Figure 2: Generalized pathway for nucleophilic aromatic substitution of this compound.
This reactivity makes this compound a valuable precursor in the synthesis of a wide range of more complex molecules. By replacing the iodo group with various nucleophiles (e.g., amines, alkoxides, thiols), researchers can introduce diverse functionalities. The bromo and nitro groups can be further manipulated in subsequent synthetic steps, for example, through reduction of the nitro group to an amine or by using the bromo group in cross-coupling reactions. These transformations are fundamental in the construction of novel scaffolds for drug discovery and materials science.
Safety Information
This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. 112671-42-8|this compound|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. 112671-42-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Bromo-1-Iodo-2- Nitrobenzene Manufacturer, Supplier, Exporter [alphachemikaindia.com]
- 5. benchchem.com [benchchem.com]
- 6. maths.tcd.ie [maths.tcd.ie]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-Iodo-2-nitrobenzene(609-73-4) 1H NMR [m.chemicalbook.com]
- 10. 1-Bromo-4-nitrobenzene(586-78-7) 13C NMR spectrum [chemicalbook.com]
- 11. 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Iodo-4-nitrobenzene(636-98-6) 13C NMR [m.chemicalbook.com]
- 13. Benzene, 1-iodo-4-nitro- [webbook.nist.gov]
- 14. irjet.net [irjet.net]
- 15. organic chemistry - Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. echemi.com [echemi.com]
An In-depth Technical Guide to 4-Bromo-1-iodo-2-nitrobenzene (CAS: 112671-42-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-1-iodo-2-nitrobenzene, a halogenated nitroaromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document consolidates available data on its chemical properties, provides a detailed hypothetical synthesis protocol, and explores its applications in medicinal chemistry.
Core Chemical and Physical Data
This compound is a polysubstituted benzene (B151609) ring containing bromo, iodo, and nitro functional groups. These groups impart distinct reactivity, making it a versatile intermediate for the synthesis of complex organic molecules. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 112671-42-8 | [1][2] |
| Molecular Formula | C₆H₃BrINO₂ | [1] |
| Molecular Weight | 327.90 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Bromo-2-iodonitrobenzene, 4-Bromo-2-nitrophenyl Iodide | [3] |
| Appearance | Yellow to Orange to Green powder/crystal | [3] |
| Melting Point | 86.0 to 92.0 °C | [3] |
| Purity (GC) | >98.0% | [3] |
Spectroscopic Profile
| Spectroscopy | Predicted Key Features |
| ¹H NMR | The spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the nitro group would be the most deshielded. The coupling constants (J) would be indicative of the substitution pattern (ortho, meta, and para couplings). |
| ¹³C NMR | The spectrum should display six distinct signals for the aromatic carbons. The carbon bearing the nitro group (C2) and the carbon bearing the iodine (C1) would be significantly deshielded. The carbon attached to the bromine (C4) would also show a characteristic shift. The "heavy atom effect" of iodine and bromine may cause the signals for the directly attached carbons to be broader and shifted upfield compared to what electronegativity alone would predict.[4] |
| Infrared (IR) | Characteristic strong absorption bands are expected for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. C-Br and C-I stretching vibrations would be observed in the fingerprint region at lower wavenumbers. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z 327, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation patterns would involve the loss of the nitro group (-NO₂, m/z 46), the iodine atom (-I, m/z 127), and the bromine atom (-Br, m/z 79/81), leading to significant fragment ions. |
Synthesis of this compound: A Detailed Experimental Protocol
A plausible and efficient method for the synthesis of this compound is via a Sandmeyer-type reaction, starting from the readily available 4-bromo-2-nitroaniline (B116644). This procedure involves the diazotization of the amino group followed by displacement with iodide.
Reaction Scheme:
Caption: Proposed two-step synthesis of this compound.
Materials:
-
4-bromo-2-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution (5% w/v)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, beakers, dropping funnel, magnetic stirrer, ice bath, Buchner funnel, and filtration apparatus.
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a round-bottom flask, carefully add concentrated sulfuric acid to a stirred solution of 4-bromo-2-nitroaniline in water, maintaining the temperature below 50 °C.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite in cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline (B41778) sulfate solution, ensuring the temperature remains below 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.[5][6][7]
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete to ensure full diazotization.
-
-
Iodination:
-
In a separate large beaker, dissolve potassium iodide in deionized water and cool the solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution.[5][7] Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for at least one hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold deionized water.
-
To remove any unreacted iodine, wash the solid with a 5% aqueous solution of sodium thiosulfate until the filtrate is colorless.
-
Wash the product again with cold deionized water and then with a small amount of cold ethanol (B145695) to aid in drying.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture. Alternatively, column chromatography on silica (B1680970) gel using a hexane/ethyl acetate eluent system can be employed.
-
Dry the purified product under vacuum to yield this compound as a crystalline solid.
-
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of complex organic molecules due to the differential reactivity of its halogen substituents. The carbon-iodine bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This allows for selective functionalization at the iodo-position, leaving the bromo-position available for subsequent transformations. This sequential cross-coupling strategy is a powerful tool in the synthesis of polysubstituted aromatic compounds, which are common motifs in many pharmaceutical agents.
A key area where this type of intermediate is relevant is in the synthesis of Hedgehog (Hh) signaling pathway inhibitors.[8] The Hh pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. Vismodegib, an FDA-approved drug for basal cell carcinoma, is a potent Hh pathway inhibitor. While the exact commercial synthesis of Vismodegib may vary, intermediates with similar substitution patterns to this compound are utilized.
The following workflow illustrates a potential application of this compound in a Suzuki cross-coupling reaction, a common C-C bond-forming reaction in pharmaceutical synthesis.
Caption: Workflow for the use of this compound in sequential cross-coupling.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of organic synthesis, particularly for the construction of complex molecules in drug discovery and development. Its distinct pattern of substitution allows for selective and sequential functionalization, making it an attractive starting material for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a useful resource for researchers in the chemical and pharmaceutical sciences.
References
- 1. This compound | C6H3BrINO2 | CID 13803666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | 112671-42-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. maths.tcd.ie [maths.tcd.ie]
- 6. experimental chemistry - Synthesis of 1-iodo-4-nitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. scribd.com [scribd.com]
- 8. nbinno.com [nbinno.com]
physical properties of 4-Bromo-1-iodo-2-nitrobenzene
An In-depth Technical Guide on the Physical Properties of 4-Bromo-1-iodo-2-nitrobenzene
Introduction
This compound is a halogenated nitroaromatic compound with the chemical formula C₆H₃BrINO₂.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with a bromine atom, an iodine atom, and a nitro group. This compound serves as an intermediate in organic synthesis.[1] This guide provides a comprehensive overview of its physical properties, along with detailed experimental protocols for their determination, aimed at researchers, scientists, and professionals in drug development.
Data Presentation: Physical Properties
The are summarized in the table below. It is important to note that there are discrepancies in the reported values from different sources, which may be due to variations in experimental conditions or the presence of isomers.
| Physical Property | Value | Source(s) |
| Molecular Weight | 327.90 g/mol | [2][3] |
| 327.903 g/mol | [1] | |
| Melting Point | 87-89 °C | [4] |
| 187-195 °C | [1] | |
| Boiling Point | 320.0 ± 27.0 °C | [4] |
| Appearance | Off-white to cream-colored powder | [1] |
| Solubility | Soluble in water | [5] |
Note: The significant variation in melting points suggests potential differences in the purity of the samples or that the data may correspond to different isomers. The reported solubility in water should be treated with caution, as halogenated aromatic compounds are typically sparingly soluble in aqueous solutions.
Experimental Protocols
Detailed methodologies for determining the key are outlined below.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity, with pure substances typically exhibiting a sharp melting point range of 0.5-1.0°C.[6]
Methodology: Capillary Method [7][8][9]
-
Sample Preparation: A small amount of the dry, powdered this compound is placed on a clean, dry surface.[7][8] The open end of a capillary tube is pushed into the powder.[7] The tube is then inverted and tapped gently to allow the solid to fall to the sealed end, packing it to a height of 1-2 mm.[7][8]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a melting point apparatus, which can be a heated oil bath (like a Thiele tube) or a metal block heater.[6]
-
Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[6][8] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[10]
-
Data Recording: The observed melting point range is recorded. For high accuracy, at least two determinations should be performed.[6]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11]
Methodology: Thiele Tube Method [11][12]
-
Sample Preparation: A few milliliters of the liquid sample are placed in a small test tube. If this compound is solid at room temperature, it must first be melted.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[11]
-
Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil.[11][12]
-
Heating and Observation: The side arm of the Thiele tube is heated gently.[11] As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles. Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[12] The heat source is then removed.
-
Data Recording: The liquid will begin to cool. The temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[11]
Determination of Density
Density is the mass of a substance per unit of volume. For an irregularly shaped solid, density is typically determined by the water displacement method.[13][14]
Methodology: Water Displacement Method [13][15][16]
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[15]
-
Initial Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water, if the compound is indeed insoluble). The initial volume of the liquid is recorded.[13]
-
Volume Displacement: The weighed solid sample is carefully placed into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out. Any air bubbles adhering to the solid should be dislodged.[16]
-
Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded.[13] The volume of the solid is the difference between the final and initial liquid volumes.[14]
-
Density Calculation: The density is calculated by dividing the mass of the solid by its determined volume.[13]
Determination of Solubility
Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[17]
Methodology: Shake-Flask Method [18]
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, etc.) in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[18]
-
Phase Separation: After equilibration, the mixture is allowed to stand undisturbed so that the undissolved solid settles. The saturated solution is then carefully separated from the excess solid by filtration or centrifugation.[18]
-
Concentration Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.[19]
-
Solubility Expression: The solubility is expressed in terms of mass per unit volume (e.g., g/L or mg/mL) or moles per unit volume (mol/L).
Visualizations
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the experimental determination of the key .
Caption: Workflow for determining the physical properties of a chemical compound.
Conceptual Synthesis Pathway
As this compound is a synthetic intermediate, the following diagram outlines a plausible, generalized synthesis route. The synthesis of specifically substituted nitrobenzenes often involves electrophilic aromatic substitution reactions.
Caption: A generalized Sandmeyer-type reaction for the synthesis of an aryl iodide.
References
- 1. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 2. This compound | C6H3BrINO2 | CID 13803666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 112671-42-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-Bromo-1-Iodo-2- Nitrobenzene Manufacturer, Supplier, Exporter [alphachemikaindia.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. westlab.com [westlab.com]
- 10. pennwest.edu [pennwest.edu]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tiu.edu.iq [tiu.edu.iq]
- 14. wjec.co.uk [wjec.co.uk]
- 15. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 16. chm.uri.edu [chm.uri.edu]
- 17. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. solubility experimental methods.pptx [slideshare.net]
An In-depth Technical Guide to 4-Bromo-1-iodo-2-nitrobenzene
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 4-Bromo-1-iodo-2-nitrobenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Molecular Structure and Properties
This compound is a substituted aromatic compound with the chemical formula C₆H₃BrINO₂.[1][2] The benzene (B151609) ring is functionalized with a bromine atom at position 4, an iodine atom at position 1, and a nitro group at position 2.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The data has been compiled from various chemical suppliers and databases. The melting point is consistently reported in the range of 87-89 °C.[3]
| Property | Value | Source(s) |
| CAS Number | 112671-42-8 | [1][2] |
| Molecular Formula | C₆H₃BrINO₂ | [1][2] |
| Molecular Weight | 327.90 g/mol | [1] |
| Melting Point | 87-89 °C | [3] |
| Boiling Point | 320.0 ± 27.0 °C at 760 mmHg | [3] |
| Appearance | Solid | |
| Purity | ≥98% | |
| Storage | 2-8°C, protect from light | [4] |
Solubility
While specific quantitative solubility data is limited, based on its predominantly nonpolar aromatic structure, this compound is expected to be soluble in common organic solvents such as chloroform, ethyl acetate, and benzene, and largely insoluble in water.[5]
Synthesis of this compound
The synthesis of this compound can be achieved via a Sandmeyer-type reaction, involving the diazotization of a primary aromatic amine followed by substitution with an iodide. The logical starting material for this synthesis is 4-bromo-2-nitroaniline (B116644).
Experimental Protocol: Synthesis from 4-bromo-2-nitroaniline
This protocol is based on well-established procedures for the diazotization of aromatic amines and subsequent iodination.[6][7]
Materials:
-
4-bromo-2-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Ethanol (for recrystallization)
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution (10%, optional)
-
Diethyl ether or other suitable organic solvent for extraction
Procedure:
-
Preparation of the Amine Salt: In a flask, carefully add a specific molar equivalent of 4-bromo-2-nitroaniline to a mixture of concentrated sulfuric acid and water, while cooling in an ice bath. Stir the mixture until the amine is completely dissolved and the corresponding sulfate (B86663) salt is formed. Maintain the temperature between 0-5 °C.
-
Diazotization: Prepare a solution of sodium nitrite (a slight molar excess) in cold deionized water. Add this solution dropwise to the cold amine salt solution from the previous step, ensuring the temperature is maintained below 5 °C throughout the addition. After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes. The formation of the diazonium salt is indicated by a change in the solution's appearance.
-
Iodination: In a separate beaker, dissolve a molar excess of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved. The reaction mixture is typically allowed to warm to room temperature and may be gently heated to ensure the complete decomposition of the diazonium salt.
-
Isolation and Purification: Cool the reaction mixture and collect the crude solid product by vacuum filtration. Wash the solid with cold water. If the product has a dark color due to the presence of free iodine, wash it with a 10% sodium thiosulfate solution until the color disappears. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the three different substituents. The proton ortho to the nitro group is expected to be the most downfield, while the proton between the bromo and iodo groups will also exhibit a distinct chemical shift.
-
¹³C NMR: The carbon-13 NMR spectrum will display six signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbon atoms attached to the iodine and nitro groups will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands are:
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 |
| Asymmetric NO₂ stretch | 1550 - 1500 |
| Symmetric NO₂ stretch | 1350 - 1300 |
| C-Br stretch | 700 - 500 |
| C-I stretch | 600 - 485 |
| Aromatic C=C stretch | 1600 - 1450 |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (approximately 327.9 g/mol ). The isotopic pattern of the molecular ion will be characteristic due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ and subsequent fragmentation of the aromatic ring.
Logical Relationships of Substituents
The arrangement of the bromo, iodo, and nitro groups on the benzene ring dictates the chemical properties and reactivity of this compound. The following diagram illustrates the positional relationships of these substituents.
Caption: Substituent positions on the this compound ring.
References
- 1. This compound | C6H3BrINO2 | CID 13803666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 112671-42-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 112671-42-8|this compound|BLD Pharm [bldpharm.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. maths.tcd.ie [maths.tcd.ie]
- 7. scribd.com [scribd.com]
An In-Depth Technical Guide to the Synthesis of 4-Bromo-1-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-1-iodo-2-nitrobenzene, a valuable substituted aromatic compound with applications in organic synthesis and medicinal chemistry. This document details the established synthetic pathway, provides a step-by-step experimental protocol, and presents key analytical data for the characterization of the final product.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a Sandmeyer-type reaction.[1] This well-established method involves two primary stages:
-
Diazotization: The starting material, 4-Bromo-2-nitroaniline, is converted to a diazonium salt. This is accomplished by treating the aniline (B41778) with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as sulfuric acid. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt intermediate.
-
Iodination: The diazonium salt is then treated with a source of iodide ions, most commonly potassium iodide (KI). This results in the displacement of the diazonium group by an iodine atom, yielding the desired this compound and nitrogen gas.
The overall reaction scheme is depicted below:
Caption: Synthetic pathway for this compound.
Data Presentation
The physical and chemical properties of this compound are summarized in the table below. This data is essential for the identification and quality control of the synthesized compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 112671-42-8 |
| Molecular Formula | C₆H₃BrINO₂[2] |
| Molecular Weight | 327.9 g/mol [2] |
| Appearance | Solid |
| Melting Point | 87-89 °C |
| Boiling Point | 320.0 ± 27.0 °C at 760 mmHg |
| Purity | >98% (typical for commercial grades) |
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for Sandmeyer reactions of similar aromatic amines.[3][4]
Materials:
-
4-Bromo-2-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Ethanol (B145695) (for recrystallization)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (B109758) or Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and flask
-
Filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: Diazotization of 4-Bromo-2-nitroaniline
-
In a round-bottom flask, carefully add 4-Bromo-2-nitroaniline to a mixture of concentrated sulfuric acid and deionized water. The mixture should be stirred continuously.
-
Gently warm the mixture to facilitate the dissolution of the aniline.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[4]
-
In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline sulfate solution using a dropping funnel. The addition should be slow enough to maintain the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate large beaker, dissolve potassium iodide in deionized water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with constant stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
Step 3: Isolation and Purification
-
Collect the precipitated crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
To neutralize any remaining acid, wash the crude product with a saturated sodium bicarbonate solution.
-
For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the final product in a desiccator or under vacuum.
An alternative work-up involves extracting the reaction mixture with an organic solvent like dichloromethane or diethyl ether. The organic layer is then washed with water, a sodium thiosulfate (B1220275) solution (to remove any residual iodine), and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be recrystallized.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
This technical guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available resources. As with all chemical syntheses, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.
References
An In-depth Technical Guide to Electrophilic Aromatic Substitution in 4-Bromo-1-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) on 4-Bromo-1-iodo-2-nitrobenzene. The document elucidates the theoretical framework governing the regioselectivity of such reactions, arising from the interplay of the electronic and steric effects of the bromo, iodo, and nitro substituents. While specific experimental data for this substrate is limited in published literature, this guide leverages established principles of physical organic chemistry and data from analogous compounds to predict reaction outcomes and provide reasoned hypothetical experimental protocols for key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. This guide is intended to serve as a valuable resource for researchers in synthetic and medicinal chemistry, aiding in the design of synthetic routes and the prediction of product formation in the functionalization of this polysubstituted aromatic building block.
Introduction to Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental class of reactions in organic chemistry, enabling the direct functionalization of aromatic rings. The reaction mechanism typically proceeds in two steps:
-
Formation of a Sigma Complex: The aromatic π-system acts as a nucleophile, attacking an electrophile (E⁺). This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is generally the rate-determining step of the reaction.[1]
-
Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic system and yielding the substituted product.
The regiochemical outcome of EAS on substituted benzenes is dictated by the electronic properties of the substituents already present on the ring. These substituents can be broadly categorized as activating or deactivating groups, which in turn direct incoming electrophiles to specific positions.
Substituent Effects in this compound
The benzene (B151609) ring in this compound is trisubstituted, with each substituent exerting its own directing and activating or deactivating influence.
-
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). This makes it a potent deactivating group, significantly reducing the nucleophilicity of the aromatic ring and slowing down the rate of electrophilic substitution. The nitro group is a meta-director.
-
Bromo (-Br) and Iodo (-I) Groups: Halogens are a unique class of substituents. They are deactivating due to their strong -I effect, which withdraws electron density from the ring. However, they are ortho, para-directors because of their ability to donate a lone pair of electrons through a positive resonance effect (+R), which stabilizes the sigma complex when the electrophile attacks the ortho or para positions. The deactivating inductive effect of halogens follows the order of electronegativity: F > Cl > Br > I. Conversely, the resonance effect is more effective for halogens with better orbital overlap with the carbon p-orbitals, though this effect is generally weaker than the inductive effect.
In this compound, all three substituents are deactivating, making the ring highly unreactive towards electrophilic attack. Forcing conditions, such as the use of strong electrophiles and elevated temperatures, are likely necessary for any substitution to occur.
Regioselectivity Analysis
The position of electrophilic attack on the this compound ring is determined by the cumulative directing effects of the three substituents. There are three possible positions for substitution: C3, C5, and C6.
-
Position C3 (ortho to -I, meta to -NO₂, meta to -Br):
-
Directed ortho by the iodo group (favorable).
-
Directed meta by the nitro group (favorable).
-
Directed meta by the bromo group (unfavorable).
-
-
Position C5 (ortho to -Br, meta to -I, meta to -NO₂):
-
Directed ortho by the bromo group (favorable).
-
Directed meta by the iodo group (unfavorable).
-
Directed meta by the nitro group (favorable).
-
-
Position C6 (ortho to -NO₂, para to -Br, meta to -I):
-
Directed ortho by the nitro group (unfavorable).
-
Directed para by the bromo group (favorable).
-
Directed meta by the iodo group (unfavorable).
-
Consensus of Directing Effects:
The nitro group strongly directs incoming electrophiles to the positions meta to it, which are C3 and C5. Both the bromo and iodo groups are ortho, para-directors. The bromo group directs to C3 (ortho) and C5 (ortho). The iodo group directs to C3 (ortho) and C5 (para is blocked).
Therefore, both C3 and C5 are electronically favored positions for electrophilic attack, as they are meta to the strongly deactivating nitro group and ortho to one of the halogen substituents.
Steric Hindrance:
Steric hindrance is another crucial factor. The position C3 is flanked by the iodo and nitro groups, while C5 is adjacent to the bromo group. The larger size of the iodine atom compared to the bromine atom may result in greater steric hindrance for an incoming electrophile at the C3 position. Consequently, substitution at the C5 position is predicted to be the major product .
The logical workflow for determining the major product is visualized below:
Hypothetical Experimental Protocols and Predicted Outcomes
Due to the highly deactivated nature of the ring, forcing conditions are generally required for electrophilic aromatic substitution reactions. The following sections provide hypothetical protocols based on standard procedures for similar deactivated substrates.
Nitration
Reaction: Introduction of a second nitro group.
Predicted Major Product: 4-Bromo-1-iodo-2,5-dinitrobenzene.
Experimental Protocol:
-
To a stirred mixture of fuming nitric acid (d = 1.5 g/mL, 5 mL) and concentrated sulfuric acid (98%, 10 mL), cooled to 0-5 °C in an ice-salt bath, slowly add this compound (1.0 g, 3.05 mmol).
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours, monitoring the reaction by TLC or GC-MS.
-
Carefully pour the reaction mixture onto crushed ice (50 g).
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol (B145695).
-
Recrystallize the crude product from ethanol to afford the pure 4-Bromo-1-iodo-2,5-dinitrobenzene.
Quantitative Data (Hypothetical):
| Product | Predicted Position of Substitution | Predicted Yield (%) |
| 4-Bromo-1-iodo-2,5-dinitrobenzene | C5 | 60-70 |
| 4-Bromo-1-iodo-2,3-dinitrobenzene | C3 | 10-20 |
| Other isomers | - | <5 |
Halogenation (Bromination)
Reaction: Introduction of a second bromo group.
Predicted Major Product: 1,4-Dibromo-5-iodo-2-nitrobenzene.
Experimental Protocol:
-
To a solution of this compound (1.0 g, 3.05 mmol) in dichloromethane (B109758) (15 mL), add iron(III) bromide (0.1 g, 0.34 mmol) as a catalyst.
-
Slowly add a solution of bromine (0.54 g, 3.36 mmol) in dichloromethane (5 mL) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or GC-MS.
-
Quench the reaction by adding a 10% aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 1,4-Dibromo-5-iodo-2-nitrobenzene.
Quantitative Data (Hypothetical):
| Product | Predicted Position of Substitution | Predicted Yield (%) |
| 1,4-Dibromo-5-iodo-2-nitrobenzene | C5 | 50-60 |
| 1,3-Dibromo-4-iodo-2-nitrobenzene | C3 | 15-25 |
| Other isomers | - | <5 |
Sulfonation
Reaction: Introduction of a sulfonic acid group.
Predicted Major Product: 5-Bromo-2-iodo-4-nitrobenzenesulfonic acid.
Experimental Protocol:
-
To fuming sulfuric acid (20% SO₃, 10 mL), add this compound (1.0 g, 3.05 mmol) in portions, keeping the temperature below 25 °C.
-
Heat the reaction mixture at 100-120 °C for 4-6 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
If the sulfonic acid precipitates, it can be collected by filtration. Alternatively, salting out with sodium chloride may be necessary to precipitate the sodium sulfonate salt.
-
Wash the product with a saturated sodium chloride solution and dry.
Quantitative Data (Hypothetical):
| Product | Predicted Position of Substitution | Predicted Yield (%) |
| 5-Bromo-2-iodo-4-nitrobenzenesulfonic acid | C5 | 70-80 |
| 3-Bromo-2-iodo-6-nitrobenzenesulfonic acid | C3 | 5-15 |
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly deactivated aromatic rings, such as those containing a nitro group. The strong electron-withdrawing nature of the nitro group reduces the ring's nucleophilicity to a point where it does not react with the carbocation or acylium ion electrophiles generated in these reactions. Therefore, Friedel-Crafts reactions are not expected to proceed on this compound under standard conditions.
Signaling Pathways and Experimental Workflows
The general mechanism for electrophilic aromatic substitution is depicted in the following diagram.
References
An In-depth Technical Guide to the Reactivity of C-Br vs C-I Bonds in 4-Bromo-1-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in 4-Bromo-1-iodo-2-nitrobenzene. This versatile building block offers strategic advantages in sequential and site-selective synthesis due to the distinct energetic and electronic properties of its halogen substituents. This document details the underlying principles governing this reactivity, supported by quantitative data and explicit experimental protocols for key cross-coupling and nucleophilic substitution reactions.
Core Principles of Reactivity
The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-halogen bonds. The C-I bond is inherently weaker and more readily cleaved than the C-Br bond. This difference is primarily attributed to the lower bond dissociation energy (BDE) of the C-I bond compared to the C-Br bond in aryl halides. This fundamental property allows for chemoselective functionalization, where the iodo-substituent can be selectively targeted under milder reaction conditions, leaving the bromo-substituent available for subsequent transformations.
The presence of the nitro group at the 2-position further modulates the reactivity of the aromatic ring. As a potent electron-withdrawing group, the nitro substituent activates the ring towards nucleophilic aromatic substitution (SNA r), particularly at the positions ortho and para to it. This electronic influence can be strategically exploited in synthetic design.
Bond Dissociation Energies
The disparity in bond strength is a key determinant of the selective reactivity. The following table summarizes the average bond dissociation energies for C-I and C-Br bonds in aryl systems.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| Aryl C-I | ~280 |
| Aryl C-Br | ~330 |
Note: These are average values and can be influenced by the specific electronic environment of the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds is most prominently exploited in palladium-catalyzed cross-coupling reactions. The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step in many of these catalytic cycles, and the lower BDE of the C-I bond facilitates this step at lower temperatures and with a wider range of catalysts and ligands.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron reagent and an organic halide. In the case of this compound, selective coupling at the C-I position can be readily achieved.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add K₂CO₃ (3.0 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the 4-bromo-2-nitro-1-arylbenzene product.
| Arylboronic Acid | Catalyst System | Conditions | Major Product | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄, Toluene/H₂O, 100°C, 12h | 4-Bromo-2-nitro-1,1'-biphenyl | >90 (expected) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 80°C, 18h | 4-Bromo-4'-methoxy-2-nitro-1,1'-biphenyl | >85 (expected) |
Note: The data presented is illustrative of typical results for analogous substrates and may vary based on specific reaction conditions and scale.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes. The higher reactivity of the C-I bond in this compound allows for selective alkynylation at this position, often under mild, room temperature conditions.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (1-2 mol%), and CuI (2-4 mol%).
-
Add anhydrous, degassed triethylamine.
-
Add the terminal alkyne (1.1 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 1-alkynyl-4-bromo-2-nitrobenzene product.
| Terminal Alkyne | Catalyst System | Conditions | Major Product | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, rt, 4h | 4-Bromo-2-nitro-1-(phenylethynyl)benzene | 95[1] |
| Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | Et₃N, DMF, 25°C, 2h | 4-Bromo-2-nitro-1-((trimethylsilyl)ethynyl)benzene | >90 (expected) |
Note: Yields are based on analogous substrates and serve as representative examples.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The selective amination at the C-I position of this compound can be achieved by careful selection of the catalyst, ligand, and reaction conditions.
Materials:
-
This compound
-
Primary or secondary amine (e.g., Morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol), the amine (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).[2]
-
To the flask, add anhydrous 1,4-dioxane (5 mL) via syringe.[2]
-
The reaction mixture is stirred and heated to 100 °C.[2]
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.
-
The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired 4-(4-bromo-2-nitrophenyl)morpholine.
| Amine | Catalyst System | Conditions | Major Product | Yield (%) |
| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃, Dioxane, 100°C | N-(4-bromo-2-nitrophenyl)aniline | >80 (expected) |
| n-Hexylamine | Pd₂(dba)₃ / tBuXPhos | NaOtBu, Toluene, 90°C | N-(4-bromo-2-nitrophenyl)hexan-1-amine | >85 (expected) |
Note: The data presented is illustrative of typical results for analogous substrates and may vary based on specific reaction conditions and scale.
Nucleophilic Aromatic Substitution (SNA r)
The electron-withdrawing nitro group at the 2-position of this compound activates the C-I bond (ortho to the nitro group) towards nucleophilic aromatic substitution. This provides an alternative pathway for selective functionalization, particularly with strong nucleophiles like alkoxides.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide
Materials:
-
This compound
-
Sodium methoxide (B1231860) (NaOMe)
-
Anhydrous methanol (B129727) (MeOH)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.
-
Add sodium methoxide (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 4-bromo-1-methoxy-2-nitrobenzene.
| Nucleophile | Conditions | Major Product | Yield (%) |
| Sodium ethoxide | EtOH, reflux | 4-Bromo-1-ethoxy-2-nitrobenzene | >90 (expected) |
| Sodium phenoxide | DMF, 100°C | 4-Bromo-2-nitro-1-phenoxybenzene | >80 (expected) |
Note: The data presented is illustrative of typical results and may vary based on specific reaction conditions and scale.
Sequential Cross-Coupling Reactions
The distinct reactivity of the C-I and C-Br bonds in this compound makes it an ideal substrate for sequential, one-pot cross-coupling reactions. This strategy allows for the efficient synthesis of complex, unsymmetrical molecules by first reacting at the more labile C-I position, followed by a second coupling at the more robust C-Br site, often by simply modifying the reaction conditions (e.g., increasing the temperature or changing the catalyst/ligand).[3]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. The predictable and significant difference in reactivity between the carbon-iodine and carbon-bromine bonds provides a powerful tool for the regioselective and sequential construction of complex organic molecules. By carefully selecting the reaction type and conditions, researchers can selectively functionalize either halogen position, enabling efficient and elegant synthetic strategies for the development of novel pharmaceuticals, agrochemicals, and materials. This guide provides a foundational understanding and practical protocols to leverage the unique reactivity of this important synthetic intermediate.
References
The Strategic Utility of 4-Bromo-1-iodo-2-nitrobenzene in Chemical Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-iodo-2-nitrobenzene is a unique trifunctionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its distinct arrangement of bromo, iodo, and nitro substituents on a benzene (B151609) ring offers a platform for regioselective and sequential chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions is a key feature that allows for a programmed and efficient construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on its role in cross-coupling reactions and the synthesis of biologically active compounds such as phenothiazine (B1677639) derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 112671-42-8 | [1] |
| Molecular Formula | C₆H₃BrINO₂ | [1] |
| Molecular Weight | 327.90 g/mol | [1] |
| Melting Point | 87-89 °C | |
| Boiling Point | 320.0 ± 27.0 °C | |
| Appearance | Pale yellow solid | |
| Solubility | Soluble in common organic solvents like THF, DMF, and toluene. |
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of 4-bromo-2-nitroaniline (B116644) followed by a Sandmeyer-type reaction with an iodide source.
Experimental Protocol: Synthesis of this compound from 4-Bromo-2-nitroaniline
Materials:
-
4-Bromo-2-nitroaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Ice
-
Diethyl ether
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (10% w/v)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, a solution of 4-bromo-2-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water is prepared. To this stirred solution, a pre-cooled aqueous solution of sodium nitrite (1.1 eq) is added dropwise, ensuring the temperature is maintained below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: In a separate beaker, a solution of potassium iodide (1.5 eq) in water is prepared and cooled in an ice bath. The freshly prepared diazonium salt solution is then added slowly to the cold potassium iodide solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will evolve.
-
Work-up: The reaction mixture is allowed to warm to room temperature and then stirred for an additional 1-2 hours. The mixture is then extracted with diethyl ether. The combined organic layers are washed successively with 10% sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a pale yellow solid.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds in this compound is the cornerstone of its utility in sequential and site-selective cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective functionalization at the iodine-bearing position under milder reaction conditions, while the bromine atom remains available for a subsequent coupling reaction under more forcing conditions.
Selective Sonogashira Coupling
The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, can be performed selectively at the C-I bond of this compound.
Quantitative Data for Selective Sonogashira Coupling:
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | 4-Bromo-1-(phenylethynyl)-2-nitrobenzene | >90 (expected) |
| 1-Hexyne | 4-Bromo-1-(hex-1-yn-1-yl)-2-nitrobenzene | >90 (expected) |
| Trimethylsilylacetylene | 4-Bromo-1-((trimethylsilyl)ethynyl)-2-nitrobenzene | >90 (expected) |
Selective Suzuki Coupling
Similarly, the Suzuki coupling, which joins an organoboron species with an organohalide, can be selectively performed at the C-I position.
Quantitative Data for Selective Suzuki Coupling:
The following table illustrates the expected high yields for the selective Suzuki coupling at the iodo-position of dihaloarenes with various arylboronic acids.
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 4-Bromo-2'-nitro-1,1'-biphenyl | 85-95 (expected) |
| 4-Methoxyphenylboronic acid | 4-Bromo-4'-methoxy-2'-nitro-1,1'-biphenyl | 85-95 (expected) |
| 3-Thienylboronic acid | 4-Bromo-1-(thiophen-3-yl)-2-nitrobenzene | 80-90 (expected) |
Sequential Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds enables powerful one-pot, two-step sequential cross-coupling strategies. An initial coupling reaction is performed at the more reactive C-I bond, followed by a second coupling at the C-Br bond by modifying the reaction conditions (e.g., changing the catalyst, ligand, or increasing the temperature).
Application in the Synthesis of Phenothiazine Derivatives
Phenothiazines are a class of heterocyclic compounds with a wide range of biological activities, most notably as antipsychotic agents.[2][3] They are also being investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] A common synthetic route to phenothiazines involves the reaction of a 2-aminothiophenol (B119425) with a suitably substituted halo-nitroaromatic compound, often proceeding through a Smiles rearrangement.
This compound can serve as a precursor for the synthesis of substituted phenothiazines. The nitro group acts as an activating group for nucleophilic aromatic substitution, and the halogen atoms can be strategically utilized.
Proposed Synthetic Pathway to a Phenothiazine Derivative
A plausible synthetic route involves the initial reaction of this compound with a 2-aminothiophenol derivative. The more labile iodo group would likely be displaced first in a nucleophilic aromatic substitution reaction, followed by an intramolecular cyclization to form the phenothiazine core. The remaining bromo substituent can then be further functionalized using cross-coupling reactions.
Biological Activity of Phenothiazine Derivatives and Signaling Pathways
Phenothiazine derivatives exert their biological effects through various mechanisms. As antipsychotics, their primary mode of action is the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[4] In the context of cancer, phenothiazines have been shown to modulate several key signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and apoptosis.[2][5]
This diagram illustrates how phenothiazine derivatives can act as antagonists at dopamine D2 receptors, a G-protein coupled receptor (GPCR), which is their primary mechanism as antipsychotics. Additionally, it shows their potential anticancer activity through the inhibition of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are often dysregulated in cancer.[2][5]
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions, providing an efficient pathway to complex molecular architectures. The potential to synthesize biologically active molecules, such as phenothiazine derivatives, further underscores its importance in drug discovery and development. The ability to modulate key signaling pathways with derivatives of this compound opens up avenues for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding of the potential applications of this compound and serves as a starting point for further research and development in this exciting area of chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 112671-42-8|this compound|BLD Pharm [bldpharm.com]
- 4. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Bromo-1-iodo-2-nitrobenzene for Researchers and Drug Development Professionals
Introduction: 4-Bromo-1-iodo-2-nitrobenzene is a halogenated nitroaromatic compound that serves as a versatile building block in organic synthesis. Its utility in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries, stems from the differential reactivity of its carbon-halogen bonds. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental details and logical workflows for researchers and scientists.
Chemical Properties and Data
This compound is an off-white to cream-colored powder.[1] Below is a summary of its key physical and chemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 112671-42-8 | [2][3] |
| Molecular Formula | C₆H₃BrINO₂ | [2][3] |
| Molecular Weight | 327.90 g/mol | [2][3] |
| Melting Point | 87-89 °C | [4] |
| Boiling Point | 320.0 ± 27.0 °C at 760 mmHg | [4] |
| Appearance | Off-white to cream color powder | [1] |
| Purity | ≥98% (Assay by Titration) | [1] |
Table 2: Spectroscopic Data Summary
| Data Type | Availability | Source |
| ¹H NMR | Available from supplier | [5] |
| HPLC | Available from supplier | [5] |
| LC-MS | Available from supplier | [5] |
| IR Spectrum | Data available for related compounds | [6][7] |
Note: Specific spectroscopic data such as NMR, HPLC, and LC-MS for this compound are available from suppliers like BLD Pharm upon request.[5]
Synthesis of this compound
The synthesis of this compound is not explicitly detailed in readily available literature. However, a highly analogous and well-established procedure is the synthesis of iodoarenes from aromatic amines via a Sandmeyer-type reaction, involving diazotization followed by iodination.[8][9][10] The logical precursor for this synthesis is 4-bromo-2-nitroaniline (B116644).
Proposed Synthetic Pathway
The synthesis involves two main steps:
-
Diazotization: The primary aromatic amine, 4-bromo-2-nitroaniline, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.[11]
-
Iodination: The diazonium salt is then treated with a source of iodide, such as potassium iodide (KI), to yield this compound.[11]
Detailed Experimental Protocol (Adapted from similar syntheses)
This protocol is adapted from the well-documented synthesis of 4-iodonitrobenzene from 4-nitroaniline.[9][10] Researchers should exercise caution and optimize conditions as necessary.
Materials:
-
4-Bromo-2-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Starch-iodide paper
Procedure:
Part 1: Diazotization
-
In a flask, carefully add a specific molar equivalent of 4-bromo-2-nitroaniline to a mixture of concentrated sulfuric acid and deionized water.
-
Gently warm the mixture to facilitate dissolution, then cool it to 0-5 °C in an ice bath with continuous stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline (B41778) salt solution. It is crucial to maintain the temperature below 5 °C to prevent the decomposition of the unstable diazonium salt.[11]
-
After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C.
-
Verify the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates a positive test).[11]
Part 2: Iodination
-
In a separate beaker, prepare a solution of potassium iodide (typically 1.2-1.5 equivalents) in deionized water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring until the evolution of nitrogen ceases.
-
The crude this compound will precipitate out of the solution.
Part 3: Isolation and Purification
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold deionized water to remove any remaining salts.
-
A wash with a cold, dilute sodium thiosulfate (B1220275) solution can be performed to remove any traces of iodine.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Safety Precautions:
-
Diazonium salts in their solid, dry state are explosive and should be handled with extreme caution. Always keep them in solution.[11]
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Applications in Drug Development and Organic Synthesis
This compound is a valuable intermediate for the synthesis of complex organic molecules due to the presence of three distinct functional groups: a nitro group and two different halogen atoms. The primary utility lies in its application in regioselective cross-coupling reactions.
Regioselective Cross-Coupling Reactions
The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition with palladium catalysts than the carbon-bromine (C-Br) bond. This reactivity difference (reactivity order: I > Br >> Cl) allows for selective functionalization at the iodine-bearing position under milder reaction conditions, while the bromine atom remains available for a subsequent, different coupling reaction under more forcing conditions.[12][13] This makes this compound an excellent substrate for the stepwise and controlled synthesis of unsymmetrical biaryls and other complex structures.
Key cross-coupling reactions where this differential reactivity is exploited include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids.[14][15]
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[12]
-
Stille Coupling: For the formation of carbon-carbon bonds with organotin compounds.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.[15]
Representative Experimental Protocol: Selective Sonogashira Coupling
The following is a general protocol for the selective Sonogashira coupling at the C-I position of a dihalogenated arene, which can be adapted for this compound.[16]
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous, degassed solvent and the amine base.
-
Degas the mixture with a few freeze-pump-thaw cycles.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or GC-MS.
-
Upon completion (indicated by the consumption of the starting material), quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
The resulting 4-bromo-1-(alkynyl)-2-nitrobenzene can then be used in a subsequent cross-coupling reaction at the C-Br position to introduce a second, different functional group.
Conclusion
This compound is a strategically important synthetic intermediate, offering a platform for the construction of complex and highly functionalized aromatic compounds. Its value lies in the differential reactivity of its two halogen atoms, enabling regioselective and sequential cross-coupling reactions. This guide provides the foundational knowledge, including physical and chemical data, a robust synthetic strategy, and a framework for its application in modern organic synthesis, particularly for professionals in drug discovery and development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C6H3BrINO2 | CID 13803666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 112671-42-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 112671-42-8|this compound|BLD Pharm [bldpharm.com]
- 6. Benzene, 1-iodo-2-nitro- [webbook.nist.gov]
- 7. 1-Iodo-2-nitrobenzene(609-73-4) IR Spectrum [m.chemicalbook.com]
- 8. portal.tpu.ru [portal.tpu.ru]
- 9. maths.tcd.ie [maths.tcd.ie]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Bromo-1-iodo-2-nitrobenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-1-iodo-2-nitrobenzene, a key intermediate in organic synthesis. While the specific historical details of its initial discovery remain nuanced within the broader context of the development of halogenated nitroaromatic compounds, its utility as a precursor for more complex molecules is well-documented. This document details its physicochemical properties, provides a known experimental protocol for its application in synthesis, and outlines the strategic considerations for the synthesis of polysubstituted nitrobenzenes.
Introduction
This compound is a polysubstituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique arrangement of a nitro group, a bromine atom, and an iodine atom on a benzene (B151609) ring provides multiple reactive sites for the construction of complex molecular architectures. The nitro group, being a strong electron-withdrawing group, deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The differential reactivity of the C-Br and C-I bonds further enhances its synthetic versatility, making it a valuable building block for drug development and fine chemical synthesis.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₃BrINO₂ |
| Molecular Weight | 327.90 g/mol |
| CAS Number | 112671-42-8 |
| Melting Point | 87-89 °C |
| Boiling Point | 320.0 ± 27.0 °C (Predicted) |
| Appearance | Not specified |
| Purity | ≥97% (Typical) |
Historical Context and Synthesis Strategies
While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis falls within the well-established field of aromatic chemistry, specifically the electrophilic substitution reactions of benzene derivatives. The synthesis of polysubstituted nitrobenzenes is a fundamental aspect of modern organic chemistry, providing essential intermediates for a wide range of applications.[2]
The general strategies for synthesizing compounds like this compound involve a multi-step process that carefully considers the directing effects of the substituents. A logical synthetic approach would involve the sequential introduction of the bromo, nitro, and iodo groups onto a benzene ring, or a derivative thereof. The order of these introductions is critical to achieving the desired substitution pattern.
Given the ortho, para-directing nature of halogens and the meta-directing nature of the nitro group, a plausible retrosynthetic analysis would suggest starting with a precursor that allows for the desired regiochemistry. For instance, one could envision a pathway starting from a pre-brominated or iodinated aniline, followed by diazotization and subsequent introduction of the other halogen and the nitro group.
Experimental Protocols
A documented application of this compound is its use as a starting material in the synthesis of 5-Bromo-2-iodoaniline (B1340423). The following protocol is based on a reported experimental procedure.[1]
Synthesis of 5-Bromo-2-iodoaniline from this compound
This reaction involves the reduction of the nitro group of this compound to an amine.
Reaction Scheme:
Reagents and Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Ethanol (B145695) (EtOH)
-
Tetrahydrofuran (B95107) (THF)
-
Water (H₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether (PE)
Procedure:
-
A mixture of this compound (2 g, 6.10 mmol, 1 eq), ammonium chloride (1.63 g, 30.50 mmol, 5 eq), and iron powder (1.70 g, 30.50 mmol, 5 eq) in a solvent mixture of ethanol (8 mL), tetrahydrofuran (8 mL), and water (8 mL) is prepared in a reaction vessel.
-
The mixture is degassed and purged with nitrogen gas three times.
-
The reaction mixture is then stirred under a nitrogen atmosphere at 70 °C for 3 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether/ethyl acetate (5/1), with an expected Rf value of 0.45 for the product.
-
Once the starting material is consumed, the reaction mixture is concentrated under reduced pressure.
-
Water (80 mL) is added to the residue, and the product is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash silica gel chromatography (eluting with a gradient from 100% petroleum ether to a 5/1 mixture of petroleum ether/ethyl acetate) to yield 5-bromo-2-iodoaniline as a light yellow solid.[1]
Quantitative Data:
Visualizations
Experimental Workflow for the Synthesis of 5-Bromo-2-iodoaniline
The following diagram illustrates the logical workflow of the experimental protocol described above.
Caption: Logical workflow for the synthesis of 5-Bromo-2-iodoaniline.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. While its specific discovery and early history are not prominently documented, its utility is demonstrated through its application in the synthesis of more complex molecules such as 5-Bromo-2-iodoaniline. The strategic placement of its functional groups allows for a range of chemical transformations, making it a compound of interest for researchers in drug discovery and materials science. The provided experimental protocol for its use in a reduction reaction serves as a practical example of its synthetic potential. Further research into the applications of this compound is likely to uncover new and innovative synthetic pathways.
References
Theoretical Framework for the Analysis of 4-Bromo-1-iodo-2-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-Bromo-1-iodo-2-nitrobenzene is a substituted aromatic compound featuring both bromine and iodine atoms, along with a nitro group. Halogenated nitroaromatics are significant in various fields, including as intermediates in organic synthesis and as scaffolds in the design of bioactive molecules. The electronic and steric properties imparted by the different halogen substituents and the electron-withdrawing nitro group can lead to unique chemical reactivity and intermolecular interactions. Theoretical and computational studies are crucial for elucidating the structure-property relationships of such molecules at the atomic level. This guide will draw upon established computational methods applied to similar molecules, such as iodonitrobenzene isomers, to provide a robust framework for the theoretical analysis of this compound.
Molecular Structure and Properties
The foundational step in the theoretical analysis of a molecule is the determination of its optimized molecular geometry and fundamental physicochemical properties.
Physicochemical Properties
The basic properties of this compound have been computationally predicted and are available in public databases.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrINO₂ | PubChem[1] |
| Molecular Weight | 327.90 g/mol | PubChem[1] |
| CAS Number | 112671-42-8 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1=CC(=C(C=C1Br)I)--INVALID-LINK--[O-] | PubChem[2] |
| InChI Key | XLUAZLDTZYHVSO-UHFFFAOYSA-N | PubChem[1] |
Optimized Molecular Geometry
While specific experimentally determined or computationally calculated structural parameters for this compound are not available in the searched literature, a theoretical study would typically yield the following quantitative data. The values presented here are placeholders to illustrate the expected output of such a study.
| Parameter | Atom Pair/Group | Expected Value (To be determined) |
| Bond Lengths (Å) | C-Br | e.g., ~1.90 |
| C-I | e.g., ~2.10 | |
| C-N | e.g., ~1.47 | |
| N-O | e.g., ~1.22 | |
| C-C (aromatic) | e.g., ~1.39 - 1.41 | |
| C-H | e.g., ~1.08 | |
| Bond Angles (°) | C-C-Br | e.g., ~119 |
| C-C-I | e.g., ~121 | |
| C-C-N | e.g., ~118 | |
| O-N-O | e.g., ~124 | |
| Dihedral Angles (°) | C-C-N-O | e.g., (describes twist of nitro group) |
Computational and Experimental Protocols
The following sections detail the standard methodologies employed in the theoretical and complementary experimental analysis of halogenated nitrobenzenes.
Computational Methodology
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules of this class. A typical computational workflow is outlined below.
References
Methodological & Application
detailed synthesis protocol for 4-Bromo-1-iodo-2-nitrobenzene
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1]
Abstract
This document outlines the chemical principles and a general laboratory-scale synthesis strategy for 4-Bromo-1-iodo-2-nitrobenzene. This compound is a valuable intermediate in organic synthesis.[2] The described methodology involves a multi-step process commencing from a commercially available starting material. The protocol emphasizes laboratory safety and provides a conceptual framework rather than a detailed, step-by-step guide. All procedures involving hazardous materials should be conducted by trained chemists in a properly equipped chemical laboratory with appropriate safety measures in place.
Compound Data
| Property | Value |
| Chemical Name | This compound[3] |
| CAS Number | 112671-42-8[3][4] |
| Molecular Formula | C₆H₃BrINO₂[2][3][5] |
| Molecular Weight | 327.90 g/mol [3][5][6] |
| Appearance | Off-white to cream-colored powder[5] |
| Melting Point | 187°C to 195°C[5] |
Synthesis Pathway Overview
The synthesis of this compound can be approached through various routes. A common and logical strategy involves the diazotization of a substituted aniline (B41778), followed by a Sandmeyer-type reaction. This general pathway is illustrated below.
Caption: General synthetic route for this compound.
Experimental Protocol: A Conceptual Framework
This protocol is for informational purposes only. Researchers must consult peer-reviewed literature and the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.
Step 1: Diazotization of 4-Bromo-2-nitroaniline
The synthesis begins with the diazotization of 4-bromo-2-nitroaniline. This reaction is typically carried out in a highly acidic aqueous medium at low temperatures (0–5°C) to ensure the stability of the resulting diazonium salt.
-
4-Bromo-2-nitroaniline is dissolved in a mixture of concentrated sulfuric acid and water.
-
The solution is cooled in an ice bath to a temperature between 0°C and 5°C.
-
A pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) is added dropwise to the aniline solution while maintaining the low temperature.[7][8] The temperature must be strictly controlled, as diazonium salts can be explosive when dry and may decompose at higher temperatures in solution.[7][9]
Step 2: Iodination via Sandmeyer-type Reaction
The intermediate diazonium salt is then converted to the final product by reaction with an iodide salt.
-
A solution of potassium iodide (KI) or sodium iodide (NaI) in water is prepared.[7][8]
-
The cold diazonium salt solution is added slowly to the iodide solution.[9] This often results in the evolution of nitrogen gas and the precipitation of the crude product.[9][10]
-
The reaction mixture is allowed to warm to room temperature to ensure the reaction goes to completion.
Step 3: Isolation and Purification
-
The precipitated solid product is collected by vacuum filtration.
-
The crude product is washed with water to remove inorganic salts.
-
Further purification is typically achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final, purified this compound.[7]
Safety and Hazard Information
Hazard Statement: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Suspected of causing genetic defects.[11][12]
Precautionary Measures:
-
Engineering Controls: All operations should be performed in a well-ventilated fume hood.[11][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][14]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[13] Wash hands thoroughly after handling.[11][14]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[13] Store locked up.[11]
-
Fire: Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[11] Thermal decomposition can release irritating and toxic gases, including nitrogen oxides, carbon oxides, and hydrogen bromide/iodide.[12][15]
This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling any chemicals.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C6H3BrINO2 | CID 13803666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aobchem.com [aobchem.com]
- 5. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 6. 4-Bromo-2-iodo-1-nitrobenzene | C6H3BrINO2 | CID 12700217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. maths.tcd.ie [maths.tcd.ie]
- 8. scribd.com [scribd.com]
- 9. experimental chemistry - Synthesis of 1-iodo-4-nitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for Suzuki Coupling Reaction Using 4-Bromo-1-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the selective Suzuki-Miyaura cross-coupling reaction using 4-Bromo-1-iodo-2-nitrobenzene. This dihalogenated and electronically deactivated substrate offers the potential for sequential, site-selective functionalization, a valuable tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] When employing dihalogenated substrates such as this compound, the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds can be exploited to achieve selective monofunctionalization. The C-I bond, having a lower bond dissociation energy, is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond.[1][2] This preferential reactivity allows for the selective coupling at the iodine-bearing position, leaving the bromine intact for subsequent transformations.
The presence of a nitro group, a strong electron-withdrawing group, deactivates the aromatic ring, which can present challenges for the coupling reaction. However, with the appropriate choice of catalyst, ligand, and reaction conditions, high yields of the desired mono-arylated product can be achieved. These protocols are designed to provide a robust starting point for researchers utilizing this versatile building block.
Data Presentation
Table 1: Typical Reaction Parameters for Selective Suzuki Coupling of this compound
| Parameter | Recommended Condition | Notes |
| Substrate | This compound | 1.0 equivalent |
| Boronic Acid | Aryl- or heteroarylboronic acid | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | 1 - 5 mol% |
| Ligand | Triphenylphosphine (PPh₃) | Often included in the catalyst complex |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent | Toluene, Dioxane, or DMF/Water mixture | Anhydrous and degassed |
| Temperature | 80 - 110 °C | Reaction progress should be monitored by TLC or GC-MS |
| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the boronic acid |
Table 2: Expected Product Yields and Selectivity
| Boronic Acid Partner | Expected Major Product | Typical Yield Range | Selectivity (Mono-iodo coupling vs. Mono-bromo coupling) |
| Phenylboronic acid | 2-Bromo-4-nitro-1,1'-biphenyl | 75 - 95% | >98:2 |
| 4-Methoxyphenylboronic acid | 2-Bromo-4'-methoxy-4-nitro-1,1'-biphenyl | 70 - 90% | >98:2 |
| 3-Pyridinylboronic acid | 3-(2-Bromo-4-nitrophenyl)pyridine | 65 - 85% | >95:5 |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-arylation via Suzuki Coupling
This protocol outlines a general method for the selective Suzuki coupling at the C-I position of this compound.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., Toluene). Degas the solvent by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for the Selective Sonogashira Coupling of 4-Bromo-1-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and tolerates a wide variety of functional groups, making it exceptionally useful in the synthesis of complex molecules.[1] 4-Bromo-1-iodo-2-nitrobenzene is a valuable synthetic building block due to the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the general trend: I > Br >> Cl.[2][3] This inherent chemoselectivity allows for the selective alkynylation at the more reactive C-I bond while leaving the C-Br bond intact for subsequent transformations. This step-wise functionalization is highly advantageous in the synthesis of complex molecular scaffolds for drug discovery and materials science.[2]
Reaction Principle and Regioselectivity
The Sonogashira coupling proceeds via two interconnected catalytic cycles involving palladium and copper.[2] The regioselectivity of the reaction with this compound is primarily governed by the oxidative addition step. The carbon-iodine bond is weaker and more susceptible to oxidative addition to a palladium(0) center than the carbon-bromine bond.[4] By carefully controlling the reaction conditions, particularly temperature, the coupling can be performed exclusively at the iodo-substituted position.[4] Milder conditions, such as room temperature or slightly elevated temperatures, favor the selective reaction at the C-I bond.
Caption: Logical diagram illustrating the regioselective Sonogashira coupling.
Illustrative Data: Selective Alkynylation of this compound
The following table summarizes representative yields for the selective mono-alkynylation of this compound with various terminal alkynes. The data is based on typical results for structurally similar substrates and demonstrates high selectivity for coupling at the C-I position under the specified conditions.
| Entry | Terminal Alkyne (R-C≡CH) | R Group | Product: 4-Bromo-1-(alkynyl)-2-nitrobenzene | Isolated Yield (%)* |
| 1 | Phenylacetylene | Phenyl | 4-Bromo-2-nitro-1-(phenylethynyl)benzene | 85-95% |
| 2 | 1-Hexyne | n-Butyl | 1-(Hex-1-yn-1-yl)-4-bromo-2-nitrobenzene | 80-90% |
| 3 | Trimethylsilylacetylene | Trimethylsilyl | 4-Bromo-2-nitro-1-((trimethylsilyl)ethynyl)benzene | 88-98% |
| 4 | Propargyl alcohol | -CH₂OH | 3-(5-Bromo-2-nitrophenyl)prop-2-yn-1-ol | 75-85% |
*Note: The data presented is illustrative of typical results for similar substrates and may vary based on specific reaction conditions and scale.[2]
Detailed Experimental Protocol
This protocol describes a general procedure for the selective Sonogashira coupling of a terminal alkyne at the iodo-position of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexanes)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Reaction Setup:
References
Application Notes and Protocols for the Selective Heck Reaction of 4-Bromo-1-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1] This reaction is particularly valuable in the pharmaceutical industry for the construction of complex molecular architectures. The substrate, 4-Bromo-1-iodo-2-nitrobenzene, presents an interesting case for chemoselectivity due to the presence of two different halogen atoms. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective functionalization. Generally, the C-I bond is weaker and more susceptible to oxidative addition to a palladium(0) center than the C-Br bond, making it the preferred site for the Heck reaction under controlled conditions. The presence of the electron-withdrawing nitro group is anticipated to further activate the aryl halide towards the catalytic cycle.
This document provides a detailed protocol for the selective Heck reaction at the C-I bond of this compound with a generic alkene, such as styrene (B11656).
Reaction Scheme
The selective Heck reaction of this compound with styrene is depicted below, yielding a substituted stilbene (B7821643) derivative.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are:
-
Oxidative Addition: The aryl halide (in this case, the C-I bond of this compound) undergoes oxidative addition to the active Pd(0) catalyst to form a Pd(II) species.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond. This is the crucial C-C bond-forming step.[2][3]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride species, regenerating the active Pd(0) catalyst for the next cycle.[2]
Experimental Protocol
This protocol describes a representative Heck reaction using styrene as the alkene coupling partner. The conditions can be adapted for other activated and unactivated alkenes.
Materials and Equipment
-
Substrate: this compound
-
Alkene: Styrene
-
Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Ligand: Triphenylphosphine (PPh₃)
-
Base: Triethylamine (B128534) (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, column chromatography system.
Reagent Preparation and Stoichiometry
For a typical reaction on a 1.0 mmol scale, the following quantities are recommended:
| Reagent | Molar Equiv. | Quantity |
| This compound | 1.0 | 374.9 mg |
| Styrene | 1.2 | 130.2 mg (143 µL) |
| Palladium(II) acetate | 0.02 | 4.5 mg |
| Triphenylphosphine | 0.04 | 10.5 mg |
| Triethylamine | 2.0 | 202.4 mg (278 µL) |
| Anhydrous DMF | - | 5 mL |
Reaction Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (374.9 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), and Triphenylphosphine (10.5 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under the inert atmosphere, add anhydrous DMF (5 mL) followed by styrene (143 µL, 1.2 mmol) and triethylamine (278 µL, 2.0 mmol) via syringe.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-bromo-2-nitro-stilbene derivative.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the selective Heck reaction of this compound.
| Parameter | Condition | Expected Outcome/Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%) | A common and effective palladium source for Heck reactions.[4] |
| Ligand | PPh₃ (4 mol%) | Stabilizes the palladium catalyst and promotes the catalytic cycle. |
| Base | Triethylamine (2.0 equiv.) | Neutralizes the HI generated during the reaction, regenerating the Pd(0) catalyst.[4] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the dissolution of reactants and promotes the reaction. |
| Temperature | 80-100 °C | Sufficient to promote the reaction at the C-I bond while minimizing reactivity at the more stable C-Br bond. |
| Alkene | Styrene (1.2 equiv.) | A slight excess of the alkene is used to ensure complete consumption of the aryl iodide. |
| Selectivity | High for C-I coupling | The C-I bond is significantly more reactive than the C-Br bond in oxidative addition.[5] |
| Yield | Moderate to Good | Based on similar reactions with related substrates. |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the selective Heck reaction.
Signaling Pathway (Catalytic Cycle)
Caption: The catalytic cycle of the Heck reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective palladium-catalyzed cross-coupling reactions of 4-bromo-1-iodo-2-nitrobenzene. This versatile building block offers the potential for sequential and site-selective functionalization, enabling the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction
This compound is a dihalogenated aromatic compound featuring two different halogen atoms with distinct reactivities in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is weaker and more susceptible to oxidative addition to a palladium(0) center than the carbon-bromine (C-Br) bond.[1][2][3] This reactivity difference (C-I > C-Br > C-Cl) allows for chemoselective functionalization at the iodo-position under milder reaction conditions, leaving the bromo-position intact for subsequent transformations.[1][2][4] The presence of the electron-withdrawing nitro group can influence the reactivity of the substrate.
This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and Heck reactions, focusing on the selective coupling at the C-I bond.
Data Presentation
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions on substrates analogous to this compound. This data is intended to provide a baseline for expected yields and reaction conditions, which may require optimization for the specific substrate.
Table 1: Representative Data for Selective Suzuki-Miyaura Coupling of Dihaloarenes
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Approx. Yield (%) | Reference(s) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 70 | 24 | 4-Bromo-2-nitro-1,1'-biphenyl | 70-85 | [2][5] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | 4-Bromo-4'-methoxy-2-nitro-1,1'-biphenyl | ~90-98 | [4] |
| 3-Tolylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 12 | 4-Bromo-3'-methyl-2-nitro-1,1'-biphenyl | ~88-96 | [4] |
Table 2: Representative Data for Selective Sonogashira Coupling of Dihaloarenes
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Approx. Yield (%) | Reference(s) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4-12 | 4-Bromo-2-nitro-1-(phenylethynyl)benzene | 90-95 | [2][6] |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | DIPEA | DMF | 40-50 | 6-12 | 1-(4-Bromo-2-nitrophenyl)hex-1-yne | 85-92 | [6] |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 5 | 4-Bromo-1-iodo-2-((trimethylsilyl)ethynyl)benzene | ~90 | [6] |
Table 3: Representative Data for Selective Buchwald-Hartwig Amination of Dihaloarenes
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Product | Approx. Yield (%) | Reference(s) |
| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12-24 | 4-Bromo-2-nitro-N-phenylaniline | 75-85 | [1][7] |
| Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | 18 | 4-(4-Bromo-2-nitrophenyl)morpholine | ~80 | [1] |
| Benzylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | 16 | N-Benzyl-4-bromo-2-nitroaniline | ~85-90 | [7][8] |
Note on the Nitro Group: The use of strong bases such as sodium tert-butoxide (NaOt-Bu) may be incompatible with substrates containing nitro groups.[9] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often preferred. However, successful aminations of nitroarenes with strong bases have been reported.[10][11]
Experimental Protocols
The following are generalized protocols for the selective cross-coupling at the C-I bond of this compound. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the iodo-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Deionized water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).
-
Stir the reaction mixture at a controlled temperature (e.g., 70-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Selective Sonogashira Coupling
This protocol details the selective coupling of a terminal alkyne at the iodo-position.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (2 mol%), and CuI (4 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF) and the amine base (3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at room temperature. Gentle heating (40-50 °C) may be applied if the reaction is sluggish.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Selective Buchwald-Hartwig Amination
This protocol describes the selective C-N bond formation at the iodo-position.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine (B1218219) ligand (e.g., Xantphos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., Xantphos, 10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent (e.g., dioxane) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 4: Selective Heck Reaction
This protocol outlines the selective coupling of an alkene at the iodo-position.
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl acrylate, 1.5-2.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N, NaOAc, 1.2-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), the phosphine ligand (e.g., PPh₃, 6 mol%), and the base (e.g., NaOAc, 1.2 eq).
-
Add the anhydrous, degassed solvent (e.g., DMF).
-
Add the alkene (1.5 eq).
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Selective Cross-Coupling
Caption: General experimental workflow for a selective cross-coupling reaction.
Logical Diagram for Sequential Functionalization
Caption: Strategy for the sequential functionalization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. okayama.elsevierpure.com [okayama.elsevierpure.com]
Application Notes and Protocols for the Purification of 4-Bromo-1-iodo-2-nitrobenzene by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 4-Bromo-1-iodo-2-nitrobenzene via recrystallization. Recrystallization is a fundamental technique for the purification of solid organic compounds. This protocol is designed to guide researchers in achieving high purity of this compound, a key intermediate in various synthetic applications. The procedure outlines solvent selection, the recrystallization process, and methods for assessing purity.
Introduction
This compound is a halogenated nitroaromatic compound of significant interest in organic synthesis, serving as a versatile building block for the introduction of the bromo-iodo-nitrophenyl moiety in the development of novel pharmaceutical agents and functional materials. The purity of this reagent is paramount to ensure the desired outcome of subsequent reactions and to avoid the introduction of impurities into the final product. Recrystallization is an effective and widely used method for purifying solid compounds, leveraging the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. This application note details a generalized procedure for the purification of this compound.
Physicochemical Data and Safety Information
A summary of the key physical and chemical properties of this compound is presented below. It is imperative to consult the Safety Data Sheet (SDS) before handling this compound.[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrINO₂ | [4][5] |
| Molecular Weight | 327.9 g/mol | [4][5] |
| Appearance | Off-white to cream-colored powder | [6] |
| Melting Point | 87-89 °C | [4] |
| Boiling Point | 320.0 ± 27.0 °C | [4] |
| Purity (Typical) | ≥98% | [7][8] |
Safety Precautions: this compound is harmful if swallowed and causes skin and serious eye irritation.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require optimization based on the nature of the impurities. Ethanol is often a suitable solvent for the recrystallization of similar aryl halides.[9][10]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the recrystallization solvent (ethanol) to its boiling point.
-
Add the minimum amount of hot solvent to the crude solid while stirring and heating to dissolve it completely. Start by adding enough solvent to just cover the solid.[11]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution to adsorb the colored impurities.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated carbon or other insoluble impurities are present, perform a hot filtration.
-
Preheat a clean Erlenmeyer flask and a funnel with filter paper by pouring hot solvent through them.
-
Quickly filter the hot solution to remove the impurities. This step should be done rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.[10]
-
Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.[11]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Expected Results
The following table summarizes the expected outcomes of the recrystallization process. Note that the actual yield and purity will depend on the initial purity of the crude material and the optimization of the procedure.
| Parameter | Crude Material | Purified Material |
| Appearance | Off-white to yellowish powder | White to off-white crystalline solid |
| Melting Point | 85-88 °C (Broad range) | 87-89 °C (Sharp range) |
| Purity (by HPLC/GC) | ~95% | >99% |
| Recovery | - | 75-90% |
Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Oiling out (formation of liquid instead of crystals) | Solution is supersaturated; cooling is too rapid; solvent is too nonpolar. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly. Consider a more polar solvent system. |
| No crystal formation | Solution is not saturated; too much solvent was added. | Boil off some of the solvent to concentrate the solution and allow it to cool again. Seeding with a small crystal of the pure compound can also induce crystallization. |
| Low recovery | Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the washing solvent is ice-cold. Ensure the filtration apparatus is pre-heated. |
| Impure product (broad melting point) | Inappropriate solvent choice; cooling was too rapid, trapping impurities. | Select a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures, while impurities are either very soluble or insoluble at all temperatures.[10] Allow for slow cooling. |
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. 112671-42-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 7. alphachemikaindia.com [alphachemikaindia.com]
- 8. chemscene.com [chemscene.com]
- 9. maths.tcd.ie [maths.tcd.ie]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Application Note: High-Purity Isolation of 4-Bromo-1-iodo-2-nitrobenzene via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Bromo-1-iodo-2-nitrobenzene is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final product. This application note provides a detailed protocol for the purification of crude this compound using silica (B1680970) gel flash column chromatography. The described methodology ensures the removal of common impurities, yielding a product of high purity suitable for further synthetic applications.
Physicochemical Properties and Synthesis Insights
1.1. Properties of this compound The target compound is a solid at room temperature, appearing as an off-white to cream-colored powder. A summary of its key physical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 112671-42-8 | [1] |
| Molecular Formula | C₆H₃BrINO₂ | [1] |
| Molecular Weight | 327.90 g/mol | [1] |
| Melting Point | 87-89 °C | |
| Boiling Point | 320.0 °C at 760 mmHg | [2] |
| Appearance | Off-white to cream color powder | |
| Purity (Typical) | ≥98% |
1.2. Potential Impurities from Synthesis The synthesis of halogenated nitroaromatics often involves diazotization followed by a Sandmeyer-type reaction. In the case of analogous compounds like 1-iodo-4-nitrobenzene, common impurities include colored by-products resulting from self-coupling of the diazonium salt, or reactions with other nucleophiles present in the reaction mixture[3][4]. These impurities are typically more polar than the desired product and can be effectively removed by silica gel chromatography.
Experimental Protocols
2.1. Materials and Equipment
-
Crude this compound
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (B1210297) (ACS grade or higher)
-
Dichloromethane (B109758) (for sample loading, optional)
-
Glass chromatography column
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Fraction collection tubes
-
Rotary evaporator
2.2. Determination of Optimal Mobile Phase using Thin Layer Chromatography (TLC) The key to a successful column chromatography separation is the selection of an appropriate mobile phase (eluent). The ideal eluent system will provide a retention factor (Rƒ) of approximately 0.2-0.35 for the target compound[7].
-
Prepare several eluent mixtures with varying ratios of hexane (B92381) and ethyl acetate (e.g., 95:5, 90:10, 85:15 v/v).
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plates in the prepared eluent mixtures.
-
Visualize the developed plates under a UV lamp.
-
Identify the eluent system that provides an Rƒ value between 0.2 and 0.35 for the main spot, ensuring good separation from any visible impurities. For many halogenated nitrobenzenes, a starting point of 10-20% ethyl acetate in hexane is effective.
2.3. Column Chromatography Protocol
2.3.1. Column Packing (Wet Slurry Method)
-
Select an appropriately sized glass column. A general rule of thumb is to use a 30:1 to 50:1 ratio of silica gel to crude compound by weight for good separation[8].
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand to create a flat base[9][10].
-
In a beaker, prepare a slurry of the required amount of silica gel in the optimized mobile phase determined from the TLC analysis[5].
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing[5].
-
Open the stopcock and allow the excess solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading[10].
2.3.2. Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane if solubility is an issue[11].
-
Carefully apply the dissolved sample onto the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level is just at the top of the sand layer.
-
Gently add a small amount of the mobile phase to wash the sides of the column and allow it to adsorb onto the silica gel. Repeat this step 2-3 times.
2.3.3. Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to initiate a steady flow of the eluent (flash chromatography).
-
Begin collecting fractions in test tubes.
-
Monitor the elution process by periodically analyzing the collected fractions using TLC.
-
Combine the fractions that contain the pure this compound (single spot on TLC with the target Rƒ).
2.4. Product Isolation Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
Data Presentation
Table 2: Summary of Column Chromatography Parameters
| Parameter | Recommended Value/Procedure |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (optimized ratio from TLC, typically 90:10 to 85:15 v/v) |
| Target Rƒ | 0.2 - 0.35 |
| Silica Gel to Crude Ratio | 30:1 to 50:1 (w/w) |
| Column Packing Method | Wet Slurry Packing |
| Sample Loading | Wet loading in a minimal amount of solvent |
| Elution Technique | Flash Chromatography (positive air pressure) |
| Fraction Analysis | Thin Layer Chromatography (TLC) with UV visualization |
Visualized Workflow
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
- 1. scbt.com [scbt.com]
- 2. 112671-42-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. rroij.com [rroij.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Bromo-1-iodo-2-nitrobenzene in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-iodo-2-nitrobenzene is a versatile trifunctional aromatic compound with significant potential as a building block in the synthesis of complex pharmaceutical intermediates. Its utility is derived from the differential reactivity of its three distinct functional groups: an iodine atom, a bromine atom, and a nitro group. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, allowing for selective functionalization at the iodo-position under milder palladium-catalyzed cross-coupling conditions.[1][2][3] The less reactive C-Br bond can then be functionalized in a subsequent step under more forcing conditions. The nitro group, being a strong electron-withdrawing group, can be used to modulate the electronic properties of the molecule or can be reduced to an amine, a common functional group in many active pharmaceutical ingredients (APIs).[4]
These application notes provide detailed protocols for the selective functionalization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, and illustrate a potential synthetic pathway to a substituted indole (B1671886), a common scaffold in medicinal chemistry.[5]
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize the expected products and representative yields for the selective cross-coupling reactions of this compound. The yields are based on typical outcomes for analogous dihalogenated substrates and should be considered as a guide for experimental planning.
Table 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
| Coupling Partner | Product | Representative Yield (%) |
| Phenylboronic acid | 4-Bromo-2-nitro-1,1'-biphenyl | 85-95 |
| 4-Methoxyphenylboronic acid | 4-Bromo-4'-methoxy-2-nitro-1,1'-biphenyl | 80-90 |
| 3-Pyridinylboronic acid | 3-(4-Bromo-2-nitrophenyl)pyridine | 75-85 |
Table 2: Selective Sonogashira Coupling at the C-I Bond
| Coupling Partner | Product | Representative Yield (%) |
| Phenylacetylene | 1-Bromo-4-(phenylethynyl)-3-nitrobenzene | 90-98 |
| Ethynyltrimethylsilane | 1-Bromo-4-((trimethylsilyl)ethynyl)-3-nitrobenzene | 85-95 |
| 1-Hexyne | 1-Bromo-4-(hex-1-yn-1-yl)-3-nitrobenzene | 80-90 |
Table 3: Selective Buchwald-Hartwig Amination at the C-I Bond
| Coupling Partner | Product | Representative Yield (%) |
| Morpholine | 4-(4-Bromo-2-nitrophenyl)morpholine | 80-90 |
| Aniline | 4-Bromo-N-phenyl-2-nitroaniline | 75-85 |
| n-Hexylamine | 4-Bromo-N-(n-hexyl)-2-nitroaniline | 70-80 |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of a boronic acid at the C-I position of this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (B44618) (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Water
-
Nitrogen or Argon gas (for inert atmosphere)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
In a separate vial, premix the Palladium(II) acetate and triphenylphosphine in a small amount of the reaction solvent and add this to the main reaction flask.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: General Procedure for Selective Sonogashira Coupling
This protocol outlines the selective coupling of a terminal alkyne at the C-I position.[6]
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent followed by triethylamine.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: General Procedure for Selective Buchwald-Hartwig Amination
This protocol describes the selective amination at the C-I position.[1][2]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Xantphos (4-8 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add this compound, the amine, cesium carbonate, Pd(OAc)₂, and Xantphos.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Mandatory Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Hypothetical synthesis of a substituted indole intermediate.
Application in Pharmaceutical Intermediate Synthesis: A Case Study
The selective functionalization of this compound opens up avenues for the synthesis of complex heterocyclic scaffolds that are prevalent in many pharmaceuticals. A particularly relevant application is the synthesis of substituted indoles, which are core structures in a wide range of therapeutic agents, including anti-cancer drugs, anti-inflammatory agents, and treatments for neurological disorders.[7][8]
A plausible synthetic route, as depicted in the diagram above, involves an initial selective Sonogashira coupling of a terminal alkyne at the C-I position of this compound. The resulting 1-Bromo-4-alkynyl-3-nitrobenzene intermediate can then undergo a reductive cyclization, for example, using zinc or iron powder, to form a 7-bromo-2-substituted-indole.[9] This indole derivative retains the bromine atom, which can be further functionalized via a second cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce additional diversity and build molecular complexity. This stepwise approach allows for the controlled synthesis of highly substituted indoles, which are valuable intermediates for drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. japsonline.com [japsonline.com]
- 8. A Simple Synthesis of 2-Substituted Indoles [combichemistry.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions with 4-Bromo-1-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-iodo-2-nitrobenzene is a versatile tri-substituted aromatic compound valuable in organic synthesis. Its utility is primarily derived from the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by transition metal catalysts, such as palladium, compared to the more robust carbon-bromine (C-Br) bond.[1][2] This reactivity difference allows for regioselective functionalization, enabling the stepwise introduction of various substituents. The presence of the electron-withdrawing nitro group further influences the reactivity of the aromatic ring and serves as a versatile functional handle for subsequent transformations, such as reduction to an aniline (B41778) derivative.
These characteristics make this compound an excellent substrate for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and novel organic materials.
Key Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed cross-coupling reactions that proceed selectively at the C-I position. This allows the bromine atom to be preserved for a subsequent, different coupling reaction under more forcing conditions.
-
Sonogashira Coupling: Enables the formation of a C(sp²)-C(sp) bond by coupling with a terminal alkyne.[3][4] This reaction is fundamental for synthesizing arylalkynes and conjugated enynes.
-
Suzuki-Miyaura Coupling: Creates a C(sp²)-C(sp²) bond through reaction with an organoboron reagent, typically a boronic acid or ester.[5] It is one of the most widely used methods for synthesizing biaryl compounds.
-
Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond by coupling with a primary or secondary amine.[6][7][8] This reaction is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals.
-
Stille Coupling: Involves the reaction with an organostannane reagent to form a new carbon-carbon bond.[9][10] While effective, the toxicity of tin compounds is a notable drawback.[9]
Data Presentation: Representative Reaction Conditions
The following tables summarize representative quantitative data and conditions for the selective cross-coupling at the C-I bond of substrates similar to this compound. Optimization is often necessary for specific substrate combinations.
Table 1: Regioselective Sonogashira Coupling
| Entry | Alkyne Partner | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene (B144264) | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 25 | ~90-98 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | 60 | ~85-95 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos (2) | CuI (2) | Cs₂CO₃ | Dioxane | 80 | ~90-97 |
Data are representative for aryl iodides and are based on general literature protocols.[3][11]
Table 2: Regioselective Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~90-99 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | ~88-96 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ | DMF | 90 | ~85-95 |
Data are representative for aryl iodides and are based on general literature protocols.[5][12]
Table 3: Regioselective Buchwald-Hartwig Amination
| Entry | Amine Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOt-Bu | Toluene | 100 | ~90-98 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | ~85-95 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3.5) | K₃PO₄ | t-BuOH | 90 | ~80-92 |
Data are representative for aryl iodides and are based on general literature protocols.[6][7]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents can be hazardous.
Protocol 1: Regioselective Sonogashira Coupling of this compound
This protocol describes the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
-
Copper(I) iodide [CuI] (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF via syringe, followed by triethylamine.
-
Add phenylacetylene dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-bromo-4-(phenylethynyl)-3-nitrobenzene.
Protocol 2: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol details the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)
-
Toluene and deionized water (e.g., 10:1 v/v)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent mixture (toluene and water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to afford 2-bromo-4-nitro-1,1'-biphenyl.
Protocol 3: Regioselective Buchwald-Hartwig Amination
This protocol outlines the coupling of this compound with morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)
-
XPhos (0.03 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Glovebox (recommended for handling NaOt-Bu and catalyst)
Procedure:
-
Inside a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk flask.
-
Remove the flask from the glovebox, add this compound, and seal the flask.
-
Evacuate and backfill with inert gas.
-
Add anhydrous toluene, followed by the dropwise addition of morpholine.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 6-24 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain 4-(4-bromo-2-nitrophenyl)morpholine.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. ikm.org.my [ikm.org.my]
Safety Precautions for Handling 4-Bromo-1-iodo-2-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of 4-Bromo-1-iodo-2-nitrobenzene (CAS No. 112671-42-8). Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with this chemical. The information is compiled from various safety data sheets and chemical suppliers.
Hazard Identification and Classification
This compound is a halogenated nitroaromatic compound. While specific toxicological data is limited, it is classified as a hazardous substance. Based on information for structurally similar compounds, it should be handled with utmost care.
GHS Hazard Statements:
Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis; the onset of symptoms may be delayed.[4]
Physicochemical and Toxicological Data
The following table summarizes the available quantitative data for this compound.
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| CAS Number | 112671-42-8 | [1][5][6][7] |
| Molecular Formula | C6H3BrINO2 | [1][5][7] |
| Molecular Weight | 327.90 g/mol | [1][5][7] |
| Physical State | Solid | [4] |
| Appearance | Beige Powder | [3] |
| Odor | Odorless | [3] |
| LD50 (Oral) | No data available | [4] |
| LD50 (Dermal) | No data available | |
| LC50 (Inhalation) | No data available | [4] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound.
| Body Part | Recommended Protection | Specifications & Rationale |
| Eyes & Face | Chemical splash goggles and face shield | Goggles should be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face.[8] |
| Hands | Double Gloving: Nitrile or Neoprene gloves | No single glove material protects against all chemicals. Double gloving provides an extra barrier. Always inspect gloves before use and change them immediately upon contamination.[4][8] |
| Body | Chemical-resistant laboratory coat | A lab coat made of a material like Nomex® or 100% cotton should be worn and fully buttoned to protect the skin. Avoid synthetic fabrics that can melt or burn easily.[8] |
| Feet | Closed-toed, chemical-resistant shoes | Shoes must cover the entire foot to prevent injury from spills or falling objects.[8] |
| Respiratory | Use in a certified chemical fume hood | All handling of this potentially toxic compound should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[8] If engineering controls are insufficient, a respirator may be required, which necessitates a formal respiratory protection program.[8] |
Experimental Protocols
Adherence to a strict operational protocol is essential for minimizing risk.
Preparation and Pre-Handling Check
-
Review Safety Data Sheet (SDS): Before starting any work, thoroughly review the SDS for this compound and any other chemicals being used.
-
Verify Engineering Controls: Ensure the chemical fume hood is certified and functioning correctly.
-
Assemble PPE: Confirm that all necessary PPE is available and in good condition.
-
Locate Emergency Equipment: Identify the location of the nearest safety shower, eyewash station, and fire extinguisher.
Handling the Compound
-
Always work within the sash of a chemical fume hood.[8]
-
When weighing the solid compound, do so in a closed container within the hood to prevent the dispersal of dust.[8]
-
Use appropriate tools (e.g., spatulas, forceps) to avoid direct contact.
-
Keep containers of the chemical tightly closed when not in use to prevent the release of vapors.[8]
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area at the end of the procedure. Decontaminate any equipment that has come into contact with the chemical.
-
PPE Removal: Carefully remove PPE to avoid self-contamination. Gloves should be removed last.[8]
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[8]
-
Waste Disposal: Dispose of all waste, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
Emergency Procedures
First Aid Measures
-
If on Skin: Immediately wash with plenty of soap and water.[2][4] If skin irritation occurs, get medical advice/attention.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4][9] If eye irritation persists, get medical advice/attention.[9]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[2][4][9]
Spill and Leak Procedures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the product from entering drains.[10]
-
Clean-up: For solid spills, sweep up and shovel the material into a suitable, closed container for disposal without creating dust.[4] For liquid spills, soak up with inert absorbent material (e.g., sand, silica (B1680970) gel).[2]
-
Decontaminate: Clean the affected area thoroughly.
Visualized Safety Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Logical workflow for handling this compound.
References
- 1. This compound | C6H3BrINO2 | CID 13803666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. 112671-42-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 112671-42-8 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 10. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for 4-Bromo-1-iodo-2-nitrobenzene: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-1-iodo-2-nitrobenzene (CAS No: 112671-42-8). The information is intended to ensure the integrity and purity of the compound for research and development applications. Adherence to these guidelines is crucial for obtaining reliable and reproducible experimental results.
Chemical Properties and Stability Profile
This compound is a halogenated nitroaromatic compound. Its stability is influenced by environmental factors such as temperature, light, and humidity. While generally stable under recommended storage conditions, exposure to adverse conditions can lead to degradation.
Known Incompatibilities:
-
Strong Oxidizing Agents: May cause vigorous reactions, leading to decomposition.
-
Strong Bases: Can lead to nucleophilic substitution reactions and degradation of the compound.
-
Heat: Elevated temperatures can accelerate decomposition.
-
Light: Photodegradation is a potential risk for nitroaromatic compounds.
Recommended Storage Conditions
To maintain the quality and stability of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or Room Temperature (as specified by supplier) | Minimizes thermal decomposition.[1] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation. |
| Light | In the dark, stored in an amber vial or light-blocking container | Prevents photodegradation.[1] |
| Container | Tightly sealed, airtight container | Prevents exposure to moisture and atmospheric contaminants. |
| Location | Cool, dry, well-ventilated area | Ensures a stable storage environment. |
Data Presentation: Stability Assessment (Template)
Specific quantitative data on the decomposition kinetics of this compound is not extensively available in public literature. The following tables are provided as templates for researchers to populate with data from their own stability studies.
Table 1: Accelerated Stability Study - Thermal Degradation
| Temperature (°C) | Time (Weeks) | Purity (%) by HPLC | Total Impurities (%) | Observations |
| 40°C | 0 | |||
| 2 | ||||
| 4 | ||||
| 60°C | 0 | |||
| 2 | ||||
| 4 |
Table 2: Long-Term Stability Study - Recommended Conditions
| Storage Condition | Time (Months) | Purity (%) by HPLC | Total Impurities (%) | Observations |
| 2-8°C, Dark | 0 | |||
| 3 | ||||
| 6 | ||||
| 12 | ||||
| 24 |
Experimental Protocols
The following are detailed protocols for conducting stability assessments on this compound.
Protocol 1: Accelerated Stability Testing
Objective: To rapidly assess the thermal stability of this compound and identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Stability chambers or ovens capable of maintaining constant temperature and humidity
-
Amber glass vials with airtight seals
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Sample Preparation: Accurately weigh samples of this compound into amber glass vials.
-
Initial Analysis (Time 0): Analyze a baseline sample to determine initial purity and impurity profile using a validated HPLC method.
-
Storage: Place the vials in stability chambers set to accelerated conditions (e.g., 40°C/75% RH, 60°C/75% RH).
-
Time Points: Withdraw samples at predetermined time points (e.g., 2 and 4 weeks).
-
Analysis: At each time point, allow the sample to return to room temperature and analyze by HPLC to determine purity and the formation of any degradation products.
-
Data Evaluation: Compare the results to the initial analysis to assess the rate of degradation.
Protocol 2: Long-Term Stability Testing
Objective: To determine the shelf-life of this compound under recommended storage conditions.
Materials:
-
Same as Protocol 1.
Methodology:
-
Sample Preparation: Prepare multiple samples of this compound in amber glass vials.
-
Initial Analysis (Time 0): Perform an initial analysis on a representative sample to establish the baseline purity and impurity profile.
-
Storage: Store the samples under the recommended long-term storage conditions (e.g., 2-8°C, protected from light).
-
Time Points: Pull samples for analysis at specified intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Analysis: Analyze each sample by HPLC to monitor for any changes in purity or the emergence of new impurities.
-
Data Evaluation: Plot the purity over time to establish a stability profile and determine the retest period or shelf-life.
Visualizations
The following diagrams illustrate the workflows for stability testing and the logical relationship of factors affecting the stability of this compound.
Caption: Workflow for Stability Testing of this compound.
Caption: Factors Influencing the Stability of this compound.
References
Application Note: Spectroscopic Characterization of 4-Bromo-1-iodo-2-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the spectroscopic characterization of 4-Bromo-1-iodo-2-nitrobenzene, a key intermediate in organic synthesis. It includes predicted spectroscopic data and comprehensive experimental protocols for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its versatile structure, featuring bromo, iodo, and nitro functionalities, allows for differential reactivity in cross-coupling and other transformation reactions, making it a valuable building block for the synthesis of complex organic molecules. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound. This application note outlines the expected spectroscopic profile and provides detailed protocols for its analysis.
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and comparison with structurally similar compounds.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic absorption bands corresponding to the nitro group and the substituted benzene (B151609) ring.
| Functional Group | **Predicted Wavenumber (cm⁻¹) ** | Intensity |
| Asymmetric NO₂ Stretch | 1530 - 1550 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |
| C-N Stretch | 840 - 860 | Medium |
| C-Br Stretch | 550 - 650 | Medium-Strong |
| C-I Stretch | 500 - 600 | Medium |
| Aromatic C=C Stretch | 1580 - 1610, 1450 - 1500 | Medium-Weak |
| Aromatic C-H Stretch | 3050 - 3100 | Weak |
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is predicted to exhibit a complex splitting pattern in the aromatic region due to the electronic effects of the substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.1 - 8.3 | d | ~2.5 |
| H-5 | 7.8 - 8.0 | dd | ~8.5, ~2.5 |
| H-6 | 7.4 - 7.6 | d | ~8.5 |
¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum will show six distinct signals for the aromatic carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-I) | 90 - 100 |
| C-2 (C-NO₂) | 148 - 152 |
| C-3 | 130 - 135 |
| C-4 (C-Br) | 120 - 125 |
| C-5 | 138 - 142 |
| C-6 | 125 - 130 |
Predicted Mass Spectrometry (MS) Data
The mass spectrum, likely acquired using Electron Ionization (EI), is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Identity | Notes |
| 327/329 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one bromine atom. |
| 281/283 | [M-NO₂]⁺ | Loss of the nitro group. |
| 202 | [M-I]⁺ | Loss of the iodine atom. |
| 156 | [M-I-NO₂]⁺ | Subsequent loss of the nitro group after iodine loss. |
| 75 | [C₆H₃]⁺ | Benzene ring fragment. |
Experimental Protocols
The following are detailed protocols for the spectroscopic analysis of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
This compound (solid)
-
Spatula
-
Isopropanol (B130326) or acetone (B3395972) for cleaning
-
Lint-free wipes
-
FT-IR spectrometer with an ATR accessory
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol or acetone.
-
Allow the crystal to dry completely.
-
Acquire a background spectrum. This will subtract the absorbance from the air and the crystal itself.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum.
-
-
Cleaning:
-
Release the press arm and remove the bulk of the sample.
-
Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent.
-
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4-Bromo-1-iodo-2-nitrobenzene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-1-iodo-2-nitrobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically synthesized from 4-bromo-2-nitroaniline (B116644) via a Sandmeyer-type reaction.
Low or No Product Yield
Q1: My diazotization of 4-bromo-2-nitroaniline appears incomplete or has failed. What are the common causes?
A1: Issues with the diazotization step are a frequent cause of low overall yield. Key factors to investigate are:
-
Temperature Control: The diazotization reaction is highly exothermic, and the resulting diazonium salt is unstable at elevated temperatures. It is critical to maintain a reaction temperature between 0-5°C throughout the addition of sodium nitrite (B80452).[1][2]
-
Acid Concentration: An adequate excess of acid is necessary to prevent the formation of diazoamino compounds, which can significantly reduce the yield of the desired diazonium salt.[1]
-
Nitrite Addition: The sodium nitrite solution should be added slowly and below the surface of the reaction mixture to ensure complete reaction with the amine and acid.[1]
-
Reagent Purity: The purity of the starting 4-bromo-2-nitroaniline and sodium nitrite is crucial. Impurities can lead to unwanted side reactions and lower yields.
Q2: The yield of this compound is consistently low after the addition of the iodide source. How can this be improved?
A2: Low yields during the iodination step of a Sandmeyer-type reaction can be attributed to several factors:
-
Decomposition of the Diazonium Salt: The diazonium salt is prone to decomposition and should be used immediately after its preparation. Any delay can lead to the formation of undesired byproducts, such as phenols.[1][3]
-
Side Reactions: The aryl radical intermediate formed during the reaction can engage in side reactions, such as reacting with the solvent or coupling to form biaryl compounds. Using a non-reactive solvent and ensuring a sufficient concentration of the iodide source can help minimize these side reactions.
-
Iodide Source: While copper(I) iodide can be used, the reaction of diazonium salts with potassium iodide is often efficient without a copper catalyst.[4]
Formation of Impurities and Byproducts
Q3: My final product is a dark, tarry substance. What is the likely cause and how can I prevent it?
A3: The formation of dark, tarry byproducts is often a result of the decomposition of the diazonium salt, leading to radical-mediated side reactions.[1] To mitigate this:
-
Maintain Low Temperatures: Strictly control the temperature during both the diazotization and the addition of the diazonium salt to the iodide solution.
-
Controlled Addition: Add the diazonium salt solution to the iodide solution slowly and in a controlled manner.
-
Purity of Starting Material: Ensure the purity of the initial 4-bromo-2-nitroaniline.
Q4: What are the most probable impurities in the synthesis of this compound?
A4: Common impurities can include:
-
Isomeric Products: Depending on the starting materials and reaction conditions, the formation of isomeric di-halogenated nitrobenzenes is possible.
-
Phenolic Byproducts: Reaction of the diazonium salt with water, especially at elevated temperatures, can lead to the formation of 4-bromo-2-nitrophenol.[5]
-
Unreacted Starting Material: Incomplete diazotization will result in the presence of 4-bromo-2-nitroaniline in the final product.
-
Azo-coupling Products: Although less likely with a deactivated ring, self-coupling of the diazonium salt can occur, leading to colored impurities.[3]
Purification Challenges
Q5: I am having difficulty purifying the final product. What are the recommended techniques?
A5: The purification of halogenated nitrobenzenes can be achieved through several methods:[6]
-
Recrystallization: This is a common and effective method. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Ethanol is often a suitable solvent for similar compounds.[5]
-
Column Chromatography: For separating isomers and removing stubborn impurities, column chromatography using silica (B1680970) gel is a powerful technique.[7] A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common eluent system for compounds of this polarity.
-
Distillation: If the compound is thermally stable, vacuum distillation can be an effective purification method.[8]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction pathway for the synthesis of this compound?
A1: The most common synthetic route involves a two-step process starting from 4-bromo-2-nitroaniline:
-
Diazotization: The amino group of 4-bromo-2-nitroaniline is converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5°C).
-
Iodination: The diazonium salt is then reacted with an iodide source, typically potassium iodide, to replace the diazonium group with an iodine atom, yielding this compound.
Caption: Synthetic pathway for this compound.
Q2: Why is temperature control so critical in this synthesis?
A2: Arenediazonium salts are notoriously unstable, especially when dry or at elevated temperatures, and can be explosive.[5] In solution, if the temperature rises above 5-10°C, the diazonium salt can decompose, leading to the formation of phenols and other byproducts, which significantly lowers the yield of the desired product.[3][5]
Q3: Can I use a copper catalyst for the iodination step?
A3: While copper(I) halides (CuCl, CuBr) are essential catalysts for the Sandmeyer reaction to introduce chlorine and bromine, the introduction of iodine is different. Iodide ions are sufficiently nucleophilic to react with the diazonium salt without the need for a copper catalyst.[4] Simply adding a solution of potassium iodide or sodium iodide to the diazonium salt solution is usually effective.
Q4: What are some strategies to optimize the reaction yield?
A4: To optimize the yield, consider the following:
-
Catalyst Systems for Bromination (if applicable): For similar Sandmeyer brominations, using a catalytic amount of a Cu(I)/Cu(II) mixture has been shown to be highly efficient.[9]
-
Solvent Choice: The choice of solvent can influence the reaction. For iodination, water is a common solvent. For bromination steps in related syntheses, acetonitrile (B52724) has been used effectively.[4]
-
Reagent Stoichiometry: Carefully controlling the molar ratios of the reactants is crucial. An excess of the iodide source is typically used to ensure complete reaction.
-
Work-up Procedure: A proper work-up is essential to isolate and purify the product. This often involves extraction with an organic solvent, followed by washing to remove unreacted reagents and byproducts, and finally purification by recrystallization or chromatography.[7]
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-bromo-2-nitroaniline
This protocol is a generalized procedure based on established methods for diazotization and iodination of aromatic amines. Optimization may be required for specific laboratory conditions.
1. Diazotization of 4-bromo-2-nitroaniline:
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve 4-bromo-2-nitroaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water.
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.
2. Iodination:
-
In a separate flask, dissolve potassium iodide (1.5 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Collect the precipitate by vacuum filtration and wash with cold water.
3. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Alternatively, for higher purity, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed.
Data Presentation
The following tables summarize reaction conditions and yields for analogous Sandmeyer-type reactions to provide a basis for optimizing the synthesis of this compound.
Table 1: Optimization of Sandmeyer Bromination of Aryl Diazonium Salts [4][9]
| Starting Material | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| 4-Fluorophenyldiazonium tetrafluoroborate | CuBr/CuBr₂ (catalytic) | Acetonitrile | Room Temperature | >95 |
| 4-Nitrophenyldiazonium tetrafluoroborate | CuBr/CuBr₂ (catalytic) | Acetonitrile | Room Temperature | 98 |
| 2-Methylphenyldiazonium tetrafluoroborate | CuBr/CuBr₂ (catalytic) | Acetonitrile | Room Temperature | 75 |
Table 2: Yields for Iodination of Various Anilines via Diazotization
| Starting Aniline | Reagents | Conditions | Yield (%) | Reference |
| 4-Nitroaniline | NaNO₂, H₂SO₄, KI | 0-5°C | 87.34 | [5] |
| 4-Nitroaniline | NaNO₂, HCl, KI | 0-5°C | ~70 | [2] |
| Aniline | NaNO₂, H₂SO₄, KI | 0-5°C | 75-82 | [5] |
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. echemi.com [echemi.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maths.tcd.ie [maths.tcd.ie]
- 6. openaccesspub.org [openaccesspub.org]
- 7. benchchem.com [benchchem.com]
- 8. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 9. Catalytic Sandmeyer Bromination [organic-chemistry.org]
Technical Support Center: Synthesis of 4-Bromo-1-iodo-2-nitrobenzene
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 4-Bromo-1-iodo-2-nitrobenzene. The following information is provided in a question-and-answer format to address common issues and provide guidance on byproduct identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for synthesizing this compound is a two-step process starting from 4-bromo-2-nitroaniline (B116644). The first step involves the diazotization of the primary aromatic amine group of 4-bromo-2-nitroaniline to form a diazonium salt. This is typically achieved using sodium nitrite (B80452) in the presence of a strong acid at low temperatures (0-5 °C). The subsequent step is a Sandmeyer-type reaction where the diazonium group is displaced by an iodide ion, usually from a source like potassium iodide, to yield the final product.
Q2: What are the primary byproducts I should expect in this synthesis?
The main byproducts in the synthesis of this compound typically arise from side reactions of the intermediate diazonium salt. These include:
-
4-Bromo-2-nitrophenol: Formed by the hydrolysis of the diazonium salt if the reaction temperature rises above the optimal range.
-
Azo-coupling products: These are colored impurities resulting from the reaction of the diazonium salt with itself or other activated aromatic species in the reaction mixture.
-
Unreacted 4-bromo-2-nitroaniline: Incomplete diazotization will lead to the presence of the starting material in the crude product.
-
Isomeric Impurities: If the starting material, 4-bromo-2-nitroaniline, is not pure, any positional isomers will likely be carried through the synthesis, resulting in isomeric dihalogenated nitrobenzene (B124822) byproducts.
Q3: Why is maintaining a low temperature during diazotization so critical?
Arenediazonium salts are thermally unstable.[1] Maintaining a low temperature, typically between 0-5 °C, is crucial to prevent the decomposition of the diazonium salt.[2] If the temperature increases, the diazonium salt can decompose prematurely, leading to a lower yield of the desired product and an increased formation of unwanted byproducts, most notably the corresponding phenol (B47542) (4-bromo-2-nitrophenol) through reaction with water.[1]
Q4: My final product is a dark, oily sludge instead of a solid. What could be the cause?
The appearance of a dark, viscous product often indicates the presence of significant impurities, particularly colored byproducts such as azo-coupled compounds.[3] These can form if the reaction conditions are not carefully controlled. Inadequate temperature control, incorrect stoichiometry of reagents, or slow addition of the iodide source can all contribute to the formation of these impurities, which can hinder the crystallization of the desired product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete diazotization: Insufficient acid or sodium nitrite. | Ensure an excess of acid is used. Test for the presence of excess nitrous acid using starch-iodide paper before proceeding to the iodination step. |
| Premature decomposition of the diazonium salt: Reaction temperature was too high. | Maintain the reaction temperature strictly between 0-5 °C during the addition of sodium nitrite and before the addition of potassium iodide. Use the diazonium salt solution immediately after its preparation. | |
| Formation of phenolic byproduct: The diazonium salt solution was allowed to warm up. | Add the potassium iodide solution promptly after diazotization is complete, while still maintaining the low temperature. | |
| Product is Darkly Colored | Formation of azo-coupling byproducts: The diazonium salt reacted with an activated aromatic ring. | Ensure efficient stirring and slow, controlled addition of reagents. The electron-withdrawing nitro group on the starting material deactivates the ring, making self-coupling less likely, but it can still occur if reaction conditions are not optimal.[3] |
| Presence of Starting Material in Product | Incomplete diazotization: As mentioned above. | Re-evaluate the stoichiometry of your reagents and ensure the reaction time for diazotization is sufficient (typically 15-30 minutes after nitrite addition). |
| Difficulty in Isolating a Solid Product | Presence of oily impurities: Likely due to the formation of byproducts that inhibit crystallization. | Attempt to purify the crude product by recrystallization from a suitable solvent such as ethanol (B145695).[1] If the product is very impure, column chromatography may be necessary. |
| Unexpected Peaks in Analytical Data (e.g., NMR, GC-MS) | Presence of isomeric impurities: The starting 4-bromo-2-nitroaniline may contain other isomers. | Source a high-purity starting material. Isomeric impurities can be difficult to remove from the final product. |
| Formation of other minor byproducts: Reactions with other nucleophiles or radical processes. | Carefully control reaction conditions. Consider alternative, milder diazotization methods if side reactions are persistent. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a representative procedure based on analogous syntheses of similar compounds.
Materials:
-
4-bromo-2-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution (10% w/v)
-
Ethanol (for recrystallization)
-
Starch-iodide paper
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a flask equipped with a magnetic stirrer, dissolve 4-bromo-2-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water, with cooling.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline (B41778) sulfate (B86663) solution, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C.
-
Confirm the presence of excess nitrous acid with starch-iodide paper (a blue-black color indicates a positive test).
-
-
Iodination:
-
Prepare a solution of potassium iodide (1.2 eq) in a minimal amount of cold deionized water.
-
Slowly add the potassium iodide solution to the cold diazonium salt solution. Nitrogen gas evolution should be observed.
-
Continue stirring the reaction mixture at low temperature for approximately 20-30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
-
Isolation and Purification:
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product with cold water, followed by a cold 10% sodium thiosulfate solution to remove any residual iodine, and then again with cold water.
-
Recrystallize the crude product from ethanol to obtain purified this compound.
-
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| This compound | C₆H₃BrINO₂ | 327.90 | Yellowish solid |
| 4-bromo-2-nitroaniline | C₆H₅BrN₂O₂ | 217.02 | Orange to red solid |
| 4-Bromo-2-nitrophenol | C₆H₄BrNO₃ | 218.01 | Light yellow solid |
Visualizations
Caption: Workflow for the synthesis of this compound and common byproduct pathways.
Caption: A logical troubleshooting workflow for the synthesis of this compound.
References
minimizing side reactions in Suzuki coupling of 4-Bromo-1-iodo-2-nitrobenzene
Welcome to the technical support center for the Suzuki coupling of 4-Bromo-1-iodo-2-nitrobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?
A1: The primary side reactions encountered with this substrate are:
-
Bis-coupling: The Suzuki reaction occurs at both the iodo and bromo positions, leading to a disubstituted product. This is more likely at elevated temperatures or with highly active catalyst systems.[1]
-
Homocoupling: The coupling of two molecules of the boronic acid reagent or two molecules of the aryl halide.
-
Dehalogenation: The replacement of a halogen atom (iodine or bromine) with a hydrogen atom. Aryl iodides are generally more susceptible to dehalogenation than aryl bromides.[2]
-
Proto-deborylation: The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.
-
Nitro Group Reduction: Under certain conditions, particularly with specific catalysts and hydrogen sources, the nitro group can be reduced.
Q2: How can I achieve selective mono-coupling at the iodine position?
A2: Selective mono-coupling at the more reactive C-I bond can be achieved by carefully controlling the reaction conditions. The generally accepted order of reactivity for halogens in the oxidative addition step of the Suzuki coupling is I > Br > Cl.[3] To favor mono-coupling at the iodine position, consider the following:
-
Low Temperature: Lowering the reaction temperature is the most critical factor. The activation energy for the C-Br bond cleavage is higher than for the C-I bond, so lower temperatures will favor the reaction at the iodo position.[1]
-
Choice of Catalyst and Ligand: Use a catalyst system known for high selectivity at lower temperatures.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent subsequent reaction at the bromine position.
Q3: What is the best palladium catalyst and ligand combination for this reaction?
A3: The optimal catalyst and ligand combination can be substrate-dependent, but for nitroarenes, bulky and electron-rich phosphine (B1218219) ligands are often preferred.[4] For Suzuki coupling of nitroarenes, the BrettPhos ligand in conjunction with a palladium source like Pd(OAc)₂ or a pre-catalyst has shown to be effective.[5][6][7] Standard catalysts like Pd(PPh₃)₄ can also be used, but may require more careful optimization of other parameters.[5]
Q4: Which base should I use to minimize side reactions?
A4: The choice of base is crucial for the transmetalation step and can influence the overall reaction efficiency and selectivity.[8]
-
Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are generally effective and commonly used.[8][9]
-
Cesium carbonate (Cs₂CO₃) is a stronger base and can be beneficial in more challenging couplings.[9]
-
The use of weaker bases may help to improve selectivity for the more reactive C-I bond.
Q5: How does the solvent affect the reaction?
A5: The solvent can significantly impact the rate, selectivity, and the stability of the catalytic species.[10][11][12]
-
Biphasic solvent systems , such as toluene/water or 1,4-dioxane/water, are frequently used in Suzuki couplings.[13][14] The presence of water can be crucial for the activity of the base.
-
Polar aprotic solvents like THF and DMF can also be employed.[15] The choice of solvent can influence the solubility of the reagents and the stability of the palladium catalyst.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst2. Poor quality of reagents (boronic acid, base)3. Presence of oxygen in the reaction mixture4. Insufficient temperature | 1. Use a fresh batch of palladium catalyst and ligand. Ensure proper pre-catalyst activation if required.2. Use fresh, high-purity boronic acid and a dry, finely powdered base.3. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]4. While low temperature is key for selectivity, ensure the temperature is sufficient for the C-I bond activation. Gradually increase the temperature if no reaction is observed at lower temperatures.[16] |
| Significant Bis-Coupling Product | 1. High reaction temperature2. Highly reactive catalyst system3. Prolonged reaction time | 1. Decrease the reaction temperature. Start with room temperature or even 0 °C and slowly warm if necessary.[1]2. Consider a less reactive catalyst or a ligand that promotes selectivity.3. Monitor the reaction progress by TLC or GC-MS and quench the reaction as soon as the mono-coupled product is maximized. |
| Formation of Homocoupling Byproducts | 1. Presence of oxygen2. High catalyst loading3. Inefficient transmetalation | 1. Ensure thorough degassing of the reaction mixture.[1]2. Reduce the catalyst loading to the minimum effective amount (typically 1-3 mol%).3. Optimize the base and solvent system to facilitate the transmetalation step. |
| Dehalogenation of Starting Material or Product | 1. Presence of palladium-hydride (Pd-H) species2. High temperature3. Certain solvents (e.g., alcohols) can be a source of hydrides. | 1. Use a well-defined Pd(0) source or ensure complete reduction of the Pd(II) precatalyst. The choice of base can also influence the formation of Pd-H species.[2]2. Lower the reaction temperature.[2]3. Use anhydrous solvents and consider avoiding protic solvents if dehalogenation is a significant issue. |
| Reduction of the Nitro Group | 1. Inappropriate catalyst or ligand2. Presence of a hydrogen source | 1. Avoid catalysts known for promoting hydrogenation reactions. The choice of ligand can also influence this side reaction.2. Ensure the absence of adventitious hydrogen sources in the reaction. |
Experimental Protocols
General Protocol for Selective Mono-Suzuki Coupling of this compound
This protocol aims for selective coupling at the iodine position.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (10 mL) via syringe.
-
Add the palladium catalyst (0.02 mmol) under a positive flow of inert gas.
-
Stir the reaction mixture at room temperature (or a predetermined lower temperature) and monitor its progress by TLC or GC-MS.
-
If the reaction is sluggish, gradually increase the temperature in 10 °C increments, monitoring for the formation of the bis-coupled byproduct.
-
Upon completion (consumption of the starting material or maximization of the desired product), cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[14]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-coupled product.[14]
Visualizations
Caption: General experimental workflow for Suzuki coupling.
Caption: Troubleshooting logic for minimizing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme.de [thieme.de]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Computational study of solvent effects on the Suzuki-Miyaura coupling reaction - American Chemical Society [acs.digitellinc.com]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. aidic.it [aidic.it]
- 14. benchchem.com [benchchem.com]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. researchgate.net [researchgate.net]
4-Bromo-1-iodo-2-nitrobenzene solubility issues in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of 4-bromo-1-iodo-2-nitrobenzene in organic solvents. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
Based on the behavior of structurally similar compounds like 1-iodo-4-nitro-benzene, it is likely to be more soluble in organic solvents such as chloroform, ethyl acetate, and benzene.[1] The nitro group may introduce some polarity, but the overall nonpolar character is expected to dominate its solubility behavior.[1]
Q2: I am observing poor solubility of this compound in my chosen solvent. What are the common causes?
Several factors can contribute to poor solubility:
-
Solvent Polarity: An inappropriate solvent choice is the most common reason. This compound, being a relatively nonpolar molecule, will have limited solubility in highly polar solvents.
-
Concentration: The amount of compound you are trying to dissolve may exceed its saturation point in the chosen volume of solvent.
-
Temperature: Solubility is temperature-dependent. Your experimental temperature may be too low to achieve the desired dissolution.
-
Purity of the Compound: Impurities in the this compound sample can affect its solubility characteristics.
-
Purity of the Solvent: The presence of water or other impurities in your organic solvent can significantly decrease the solubility of a nonpolar compound.
Q3: Are there any recommended starting solvents for dissolving this compound?
Based on general principles of "like dissolves like" and data from analogous compounds, the following solvents are recommended as starting points for solubility trials:
-
Nonpolar Solvents: Toluene, Hexane
-
Moderately Polar Aprotic Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone
-
Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[3]
It is advisable to start with small-scale solubility tests to identify the most suitable solvent for your specific application.
Troubleshooting Guide
Issue: this compound is not dissolving in the selected organic solvent.
This troubleshooting guide provides a systematic approach to address solubility challenges.
Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a general method for quickly assessing the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, DMSO, DMF)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Place approximately 10-20 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vigorously shake or vortex the test tube for 60 seconds.[4]
-
Allow the mixture to stand for at least 3 minutes and observe.
-
Record your observations. Classify the solubility as:
-
Soluble: The compound completely dissolves, leaving no visible solid particles.
-
Partially Soluble: A significant portion of the compound dissolves, but some solid remains.
-
Insoluble: The compound does not appear to dissolve, and the solid remains suspended or settled at the bottom.
-
-
Repeat the process for each solvent to be tested.
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for qualitative solubility testing.
Summary of Expected Solubility
While quantitative data is not available, a qualitative summary based on chemical principles and analogous compounds is provided below.
| Solvent Class | Example Solvents | Expected Solubility of this compound | Rationale |
| Nonpolar | Hexane, Toluene | Likely Soluble | The nonpolar aromatic ring and halogen atoms will interact favorably with nonpolar solvents through London dispersion forces.[2] |
| Moderately Polar Aprotic | Dichloromethane, Chloroform, Ethyl Acetate, Acetone | Likely Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br, C-I, and C-NO2 bonds of the molecule. |
| Polar Aprotic | DMF, DMSO | Likely Soluble | These are strong, versatile solvents capable of dissolving a wide range of organic compounds.[3] |
| Polar Protic | Methanol, Ethanol | Likely Sparingly Soluble to Insoluble | The large hydrophobic portion of the molecule may limit high solubility despite the potential for some interaction with the nitro group. |
| Aqueous | Water | Expected to be Insoluble | The large, nonpolar structure of the molecule dominates, leading to poor interaction with the highly polar water molecules.[1][2] |
References
troubleshooting failed Sonogashira coupling with 4-Bromo-1-iodo-2-nitrobenzene
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sonogashira coupling reactions, specifically focusing on the challenges encountered with 4-Bromo-1-iodo-2-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling with this compound is not proceeding. What are the initial checks I should perform?
A1: When a Sonogashira reaction fails, it is crucial to first verify the integrity of the reaction setup and reagents. Ensure that the palladium catalyst and copper(I) cocatalyst are active, as they can be sensitive to air and moisture. Your solvents and amine base must be anhydrous and thoroughly degassed to eliminate oxygen, which can lead to catalyst decomposition and promote undesirable side reactions. Lastly, confirm the purity of your this compound and the terminal alkyne, as impurities can act as catalyst poisons.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?
A2: Glaser-Hay coupling is a common side reaction, particularly when a copper cocatalyst is used in the presence of oxygen. To mitigate this, ensure your reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon). Reducing the concentration of the copper(I) iodide to the minimum effective amount or a slow addition of the alkyne can also be beneficial. If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy.
Q3: The reaction is yielding a byproduct from the coupling at the C-Br bond instead of the desired C-I bond. How can I improve selectivity?
A3: The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl.[1][2][3] This inherent difference allows for selective coupling. To favor the reaction at the more reactive C-I bond, it is crucial to control the reaction temperature; coupling at the C-I position can often be achieved at lower temperatures (e.g., room temperature), while reaction at the C-Br bond typically requires heating.[4] Optimizing the reaction time to be just long enough for the C-I coupling to complete can also prevent the slower reaction at the C-Br bond.
Q4: I am seeing byproducts that suggest dehalogenation of my starting material. What is the cause and how can it be prevented?
A4: Dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a known side reaction in Sonogashira couplings. Higher reaction temperatures can promote this. If your substrate and alkyne are stable enough, consider running the reaction at a lower temperature for a longer duration. The choice of base and solvent can also influence dehalogenation; some amine bases can act as a hydride source. Experimenting with different bases or employing a non-amine base like potassium carbonate may reduce this side reaction.
Q5: How does the ortho-nitro group in this compound affect the reaction?
A5: The electron-withdrawing nature of the nitro group generally activates the aryl halide towards oxidative addition, which is a key step in the catalytic cycle. However, a substituent at the ortho position can also introduce steric hindrance, which may lower the reaction yield compared to meta- or para-substituted analogues.[2] Careful optimization of the catalyst, ligand, and reaction temperature is important to overcome potential steric effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Reaction or Low Conversion | Inactive catalyst | Use fresh, high-purity palladium and copper catalysts. |
| Oxygen in the reaction | Thoroughly degas solvents and reagents and maintain an inert atmosphere. | |
| Insufficient temperature | Gradually increase the reaction temperature, monitoring for side reactions. For aryl bromides, heating is often necessary.[4] | |
| Inappropriate solvent or base | Screen different anhydrous solvents (e.g., THF, DMF, Toluene) and amine bases (e.g., Triethylamine, Diisopropylethylamine). | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen | Ensure a strictly inert atmosphere through techniques like freeze-pump-thaw cycles. |
| High copper concentration | Reduce the amount of CuI catalyst or add the alkyne slowly to the reaction mixture. | |
| Consider switching to a copper-free Sonogashira protocol.[4] | ||
| Reaction at C-Br instead of C-I | High reaction temperature | Perform the reaction at a lower temperature (e.g., room temperature) to exploit the higher reactivity of the C-I bond.[4] |
| Extended reaction time | Monitor the reaction closely and stop it once the starting material is consumed to avoid subsequent reaction at the C-Br bond. | |
| Dehalogenation of Starting Material | High reaction temperature | Run the reaction at the lowest effective temperature. |
| Base-induced reduction | Try a different amine base or a non-nucleophilic base like K₂CO₃ or Cs₂CO₃. | |
| Formation of Palladium Black (Catalyst Decomposition) | Presence of oxygen | Ensure all components are properly degassed. |
| High temperatures | Avoid excessive heating, which can lead to catalyst agglomeration. | |
| Impurities | Use high-purity, anhydrous reagents and solvents. |
Experimental Protocols
Selective Sonogashira Coupling of this compound at the C-I Position
This protocol is a general guideline and may require optimization for specific alkynes.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Anhydrous solvent (e.g., THF or DMF)
-
Amine base (e.g., Triethylamine) (2.0-3.0 eq)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base via syringe.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne dropwise to the stirred reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: A workflow for troubleshooting failed Sonogashira coupling reactions.
Caption: Selective Sonogashira coupling pathway for this compound.
References
Technical Support Center: Improving the Purity of 4-Bromo-1-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the purity of 4-Bromo-1-iodo-2-nitrobenzene during their experiments.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: Low Purity After Initial Synthesis
-
Question: My initial product after synthesis shows multiple spots on the Thin Layer Chromatography (TLC) plate. What are the likely impurities and how can I remove them?
-
Answer: The synthesis of this compound, commonly prepared from 4-bromo-2-nitroaniline (B116644) via a Sandmeyer-type reaction, can result in several impurities. The most common impurities include:
-
Unreacted Starting Material: 4-bromo-2-nitroaniline.
-
Hydrolysis By-product: 4-bromo-2-nitrophenol, formed by the reaction of the intermediate diazonium salt with water.
-
Azo-coupling By-products: Colored impurities resulting from the reaction of the diazonium salt with itself or other aromatic species present in the reaction mixture.
To remove these impurities, a primary purification step such as recrystallization or column chromatography is recommended.
-
Issue 2: Difficulty with Recrystallization
-
Question: I am having trouble obtaining pure crystals of this compound through recrystallization. What is an appropriate solvent system?
-
Answer: Selecting the right solvent is crucial for successful recrystallization. For aryl halides like this compound, common solvents to consider are ethanol (B145695), methanol, hexane (B92381), or a mixture of ethanol and water.[1] A good starting point is to use ethanol. The ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling.
-
Question: My product "oils out" during recrystallization instead of forming crystals. What should I do?
-
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. To address this, you can:
-
Add a small amount of a solvent in which the compound is more soluble to the hot solution.
-
Ensure a slower cooling rate to allow for proper crystal lattice formation.
-
Try a different solvent or a solvent mixture. For instance, a hexane/ethyl acetate (B1210297) mixture can sometimes be effective.
-
-
Question: The yield from recrystallization is very low. How can I improve it?
-
Answer: Low yield can be due to using too much solvent or premature crystallization. To improve your yield:
-
Use the minimum amount of hot solvent necessary to dissolve your crude product.
-
To avoid premature crystallization during a hot filtration step (if performed), pre-heat your funnel and filter paper.
-
After crystallization, cool the flask in an ice bath to maximize the precipitation of your product.
-
Issue 3: Challenges with Column Chromatography
-
Question: What is a good starting eluent system for purifying this compound by column chromatography?
-
Answer: A common strategy for non-polar compounds like this is to start with a non-polar solvent and gradually increase the polarity. A good starting point is a mixture of hexane and ethyl acetate. You can begin with a high ratio of hexane to ethyl acetate (e.g., 95:5) and gradually increase the proportion of ethyl acetate.
-
Question: How do I determine the correct eluent composition for my column?
-
Answer: The ideal eluent system should provide good separation of your desired compound from its impurities on a TLC plate. The target is to achieve a retention factor (Rf) of 0.2-0.3 for this compound.[1] This Rf value typically ensures good separation on a column.
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Question: My compound is streaking on the TLC plate and the column. What could be the cause?
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Answer: Streaking can be caused by several factors:
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Insolubility: The compound may not be fully dissolved in the eluent. Ensure complete dissolution before loading onto the column.
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Acidity of Silica (B1680970) Gel: The compound might be sensitive to the acidic nature of the silica gel, leading to decomposition. You can neutralize the silica gel by adding a small amount of triethylamine (B128534) (e.g., 1%) to your eluent system.
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Overloading: Too much sample has been loaded onto the column or TLC plate.
-
Frequently Asked Questions (FAQs)
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Q1: What is the expected purity of this compound after a single purification by recrystallization or column chromatography?
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A1: A single, well-executed purification step can significantly improve the purity. While starting purity can be around 97%, it is often possible to achieve a purity of >99% with careful recrystallization or column chromatography.
-
-
Q2: How can I confirm the identity and purity of my final product?
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A2: The most common methods for confirming the identity and assessing the purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Performance Liquid Chromatography (HPLC), and melting point analysis. The melting point of pure this compound is reported to be in the range of 87-89 °C. A sharp melting point within this range is a good indicator of high purity.
-
-
Q3: Are there any specific safety precautions I should take when handling this compound?
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A3: Yes, you should always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Data Presentation
| Parameter | Recrystallization | Column Chromatography |
| Typical Solvents/Eluents | Ethanol, Methanol, Hexane, Ethanol/Water mixtures[1] | Hexane/Ethyl Acetate gradient |
| Typical Starting Purity | ~97% | ~97% |
| Expected Purity After One Step | >99% | >99% |
| Key Considerations | Proper solvent selection is critical. Slow cooling promotes larger, purer crystals. | Achieving an optimal Rf of 0.2-0.3 on TLC is key for good separation.[1] |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, hexane) to find a suitable one where it is sparingly soluble at room temperature but highly soluble when hot.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives an Rf value of 0.2-0.3 for the this compound.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
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Elution: Begin eluting with the chosen solvent system. If a gradient elution is needed, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect the eluent in small fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for improving the purity of this compound.
References
Technical Support Center: Cross-Coupling Reactions with 4-Bromo-1-iodo-2-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions of 4-Bromo-1-iodo-2-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in cross-coupling reactions?
A1: The primary challenge lies in achieving selective functionalization. This compound possesses two different halogen atoms with distinct reactivities. The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition with palladium and other transition metal catalysts than the carbon-bromine (C-Br) bond.[1] This differential reactivity allows for selective coupling at the iodine position under milder conditions, leaving the bromine available for a subsequent, different coupling reaction under more forcing conditions.[1]
Q2: I am observing significant amounts of starting material remaining. What are the likely causes and solutions?
A2: Low conversion can be due to several factors:
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Inactive Catalyst: Ensure your catalyst is fresh and active. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.[1]
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Inappropriate Ligand: The choice of ligand is critical for catalyst stability and activity. For challenging substrates, bulky, electron-rich phosphine (B1218219) ligands are often beneficial.[2]
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Suboptimal Temperature: The reaction temperature may be too low for efficient catalyst turnover. A gradual increase in temperature should be explored.
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Poor Reagent Quality: Ensure all reagents, especially the coupling partner (e.g., boronic acid), are pure and dry. Boronic acids, for instance, can dehydrate to form unreactive boroxines.[3]
Q3: What are common side reactions, and how can I minimize them?
A3: The most common side reactions are homocoupling and dehalogenation.
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Homocoupling: This is the dimerization of the organometallic reagent or the aryl halide.[1] It can be minimized by:
-
Thoroughly degassing all solvents and reagents to remove oxygen.[1]
-
Using fresh, high-purity organometallic reagents.[1]
-
Optimizing catalyst loading, as high concentrations can promote homocoupling.[3]
-
For Sonogashira reactions, using a copper-free protocol can prevent the homocoupling of the terminal alkyne (Glaser coupling).[3]
-
-
Dehalogenation: This is the replacement of a halogen with a hydrogen atom. It can be minimized by:
-
Using anhydrous and degassed solvents.
-
Careful selection of the base and ligand.
-
Optimizing the reaction temperature, as higher temperatures can sometimes increase the rate of dehalogenation.
-
Q4: Can I achieve selective coupling at the C-Br bond in the presence of the C-I bond?
A4: Selective coupling at the C-Br bond first is generally not feasible due to the significantly higher reactivity of the C-I bond.[1] A sequential coupling approach is the standard strategy, where the C-I bond is reacted first under milder conditions, followed by reaction at the C-Br bond under more forcing conditions.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.
References
preventing dehalogenation of 4-Bromo-1-iodo-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 4-Bromo-1-iodo-2-nitrobenzene during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in cross-coupling reactions?
A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where a halogen substituent on the aromatic ring is replaced by a hydrogen atom. This leads to the formation of an undesired byproduct, reducing the yield of the desired coupled product and complicating purification. The mechanism often involves the formation of a palladium-hydride species which can react with the aryl halide starting material.
Q2: Which halogen is more susceptible to dehalogenation on this compound?
A2: The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond.[1] Consequently, the iodo-substituent is more prone to both the desired cross-coupling reaction and the undesired dehalogenation. The relative reactivity trend in palladium-catalyzed cross-coupling reactions is generally C-I > C-Br.[2] This differential reactivity can be exploited to achieve selective functionalization at the iodine position.
Q3: Can I perform selective coupling at the iodine position without affecting the bromine?
A3: Yes, selective coupling at the more reactive iodine position is achievable by carefully controlling the reaction conditions. Milder conditions, such as lower temperatures and shorter reaction times, will favor the reaction at the C-I bond. The choice of catalyst, ligand, and base also plays a crucial role in achieving high selectivity.
Q4: Is it possible to perform a sequential or one-pot double coupling at both the iodine and bromine positions?
A4: Yes, this is a key advantage of using dihalogenated substrates with different halogens. Typically, the more reactive iodine is functionalized first under milder conditions. The resulting bromo-substituted product can then be subjected to a second, often more forcing, cross-coupling reaction to functionalize the bromine position. One-pot, two-step procedures are also feasible by the careful addition of reagents.[3]
Troubleshooting Guides
Issue 1: Significant Dehalogenation of the Starting Material
If you observe a significant amount of the dehalogenated byproduct (4-bromo-2-nitrophenol or 1-bromo-3-nitrobenzene (B119269) depending on the reaction), consider the following troubleshooting steps:
| Potential Cause | Recommended Solution |
| Inappropriate Ligand Choice | Employ bulky, electron-rich phosphine (B1218219) ligands such as XPhos, SPhos, or tBuXPhos. These ligands can promote the desired reductive elimination over dehalogenation. |
| Base is too Strong | Switch to a milder base. For Suzuki reactions, consider using K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOtBu. For Sonogashira reactions, amine bases like triethylamine (B128534) or diisopropylethylamine are common, but their purity and the reaction temperature should be carefully controlled. |
| High Reaction Temperature | Lowering the reaction temperature can disfavor the dehalogenation pathway, which may have a higher activation energy than the desired coupling. Monitor the reaction closely as lower temperatures may require longer reaction times. |
| Presence of Water or Oxygen | Ensure strictly anaerobic and anhydrous conditions. Use high-quality, degassed solvents. Water and oxygen can lead to catalyst decomposition and the formation of palladium-hydride species that promote dehalogenation.[3] |
| Inappropriate Solvent | The choice of solvent can influence the extent of dehalogenation. In some cases, less polar, aprotic solvents like toluene (B28343) or dioxane may reduce dehalogenation compared to more polar aprotic solvents like DMF. |
Issue 2: Low or No Yield of the Desired Coupled Product
If the reaction is sluggish and you are recovering unreacted starting material, consider these optimization strategies:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more air- and moisture-stable pre-catalyst. Ensure proper activation of the pre-catalyst if required. |
| Inappropriate Ligand | The ligand is critical for catalyst activity. Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos for Suzuki and Buchwald-Hartwig; PPh₃, dppf for Sonogashira) to find the optimal one for your specific substrates. |
| Incorrect Base | The strength and solubility of the base are crucial. For Suzuki reactions, K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective. For Sonogashira reactions, an amine base is typically used. Ensure the base is anhydrous if required. |
| Low Reaction Temperature | While lower temperatures can reduce dehalogenation, a complete lack of reactivity may indicate the temperature is too low. Gradually increase the temperature and monitor the reaction progress. |
| Substrate or Reagent Impurity | Ensure the purity of your this compound and the coupling partner, as impurities can inhibit the catalyst. |
Data Presentation: Influence of Reaction Parameters on Dehalogenation
The following tables summarize general trends for minimizing dehalogenation based on literature for analogous aryl halides. Optimal conditions should be determined empirically for each specific reaction.
Table 1: Effect of Ligand and Base on Dehalogenation in Suzuki-Miyaura Coupling
| Ligand | Base | Dehalogenation Tendency | General Recommendation |
| Bulky Biarylphosphine (e.g., XPhos, SPhos) | K₃PO₄, Cs₂CO₃ | Low | Often a good starting point for suppressing dehalogenation. |
| Triphenylphosphine (PPh₃) | NaOtBu | High | Strong bases can promote dehalogenation, especially with less bulky ligands. |
| dppf | Cs₂CO₃ | Moderate to Low | A robust ligand that can be effective with milder bases. |
Table 2: Effect of Solvent on Dehalogenation
| Solvent | Polarity | Dehalogenation Tendency | General Recommendation |
| Toluene | Low | Low | Often a good choice to minimize dehalogenation. |
| Dioxane | Moderate | Moderate | Commonly used and can be effective. |
| DMF | High | High | Can sometimes promote dehalogenation, but may be necessary for solubility. |
| Water (co-solvent) | High | Varies | Can be crucial for Suzuki couplings, but excess water may promote dehalogenation. Use minimal amounts. |
Experimental Protocols
The following are representative protocols for selective cross-coupling reactions at the iodine position of substrates analogous to this compound. These should be adapted and optimized for this compound.
Protocol 1: Selective Sonogashira Coupling (Adapted from a protocol for 4-bromo-3-iodophenol)[4]
This protocol describes the selective coupling of a terminal alkyne at the iodo-position.
Materials:
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This compound
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Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., THF or Triethylamine)
-
Amine base (e.g., Triethylamine)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (1-2 mol%), and CuI (2-4 mol%).
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne (1.1 equiv.) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and filter through a pad of Celite®.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Suzuki-Miyaura Coupling (Adapted from a protocol for 4-iodo- and 4-bromo-benzoic acid)[1]
This protocol is for the selective arylation at the iodo-position.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd(PPh₃)₄
-
Phosphine ligand (e.g., SPhos, XPhos, or PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene/Water or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (2-5 mol%), the ligand (4-10 mol%), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination (Adapted from a protocol for 4-Bromo-2,6-diiodoaniline)[2]
This protocol outlines a general procedure for selective amination at the iodo-position.
Materials:
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This compound
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Primary or secondary amine (e.g., Morpholine)
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Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Ligand (e.g., Xantphos, SPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), the base (2.0 mmol), the palladium pre-catalyst (2-5 mol%), and the ligand (4-10 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing dehalogenation.
Caption: Workflow for sequential cross-coupling reactions.
References
Technical Support Center: Work-up Procedures for 4-Bromo-1-iodo-2-nitrobenzene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 4-Bromo-1-iodo-2-nitrobenzene. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work-ups.
General Work-up Workflow
A general workflow for the work-up of cross-coupling reactions involving this compound is outlined below. Specific steps may vary depending on the reaction type and scale.
Caption: General experimental workflow for the work-up and purification of this compound reactions.
Cross-Coupling Reactions (Suzuki, Sonogashira, Stille)
Frequently Asked Questions (FAQs)
Q1: What is a general procedure for the aqueous work-up of a Suzuki-Miyaura coupling reaction with this compound?
A1: Upon reaction completion, as monitored by TLC or LC-MS, cool the reaction mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][2] Extract the product with an organic solvent such as ethyl acetate (B1210297).[1][3] Combine the organic layers and wash with brine (a saturated aqueous solution of NaCl).[1] Dry the organic layer over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1][3]
Q2: How can I remove the palladium catalyst from my reaction mixture after a cross-coupling reaction?
A2: There are several methods to remove residual palladium catalyst:
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Filtration through Celite: After the reaction, filter the mixture through a pad of Celite. This can help remove the catalyst and other inorganic salts.[3]
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Silica (B1680970) Gel Chromatography: Passing the crude product through a short plug of silica gel or performing column chromatography is an effective way to separate the product from the palladium catalyst.[3]
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Scavenger Resins: For final-step purifications where very low palladium levels are required, thiol-based silica scavengers or polystyrene-bound trimercaptotriazine (TMT) can be very effective.[1][4]
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Acidification and Filtration: In some cases, acidifying the reaction mixture can help precipitate the product, which can then be filtered and washed to remove the palladium catalyst that remains in the mother liquor.[5]
Q3: I am having trouble with emulsion formation during the extractive work-up. How can I resolve this?
A3: Emulsion formation can be a common issue, especially in reactions involving bases and salts. Here are some strategies to break an emulsion:
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Addition of Brine: Adding a saturated aqueous solution of NaCl can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.
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Filtration: Filtering the entire mixture through a pad of Celite can sometimes break up the emulsion.
-
Changing the Solvent: Adding a small amount of a different organic solvent can alter the polarity and help separate the layers.
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to force the separation of the layers.
-
Patience: Sometimes, allowing the mixture to stand for an extended period can lead to separation.
Q4: What is the best way to remove tin byproducts from a Stille coupling reaction?
A4: Organotin byproducts are toxic and must be carefully removed. Effective methods include:
-
Aqueous Potassium Fluoride (B91410) (KF) Wash: Washing the organic layer with a 1M aqueous solution of KF will precipitate the tin as insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration through Celite.[6]
-
Silica Gel Chromatography with Triethylamine (B128534): Filtering the crude product through a silica plug pre-treated with an eluent containing 2-5% triethylamine can effectively remove tin byproducts.[6]
-
Partitioning: Partitioning the crude mixture between acetonitrile (B52724) and hexane (B92381) can also be effective for separating the nonpolar tin byproducts from more polar products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product after Work-up | Incomplete reaction. | Ensure the reaction has gone to completion using TLC or LC-MS before starting the work-up. |
| Product is water-soluble. | If the product has polar functional groups, it may have partitioned into the aqueous layer. Try back-extracting the aqueous layer with a more polar organic solvent. | |
| Product degradation during work-up. | The nitro group can be sensitive to strongly acidic or basic conditions. Ensure the quenching and washing steps are performed with appropriate reagents. | |
| Presence of Starting Material in the Final Product | Incomplete reaction. | Optimize reaction conditions (temperature, time, catalyst loading). |
| Difficult separation by chromatography. | Optimize the solvent system for column chromatography to improve separation. Consider recrystallization if the product is a solid. | |
| Homocoupling of the Coupling Partner | Presence of oxygen in the reaction. | Ensure the reaction is performed under a strict inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[2] |
| Catalyst system. | In Sonogashira reactions, switching to copper-free conditions can reduce alkyne homocoupling.[2] | |
| Dehalogenation of the Starting Material | High reaction temperature. | Try running the reaction at a lower temperature for a longer duration.[2] |
| Choice of base and solvent. | Experiment with different bases or solvent systems. Amine bases can sometimes act as a hydride source, leading to dehalogenation.[2] |
Nucleophilic Aromatic Substitution (NAS)
Frequently Asked Questions (FAQs)
Q1: What is a typical work-up procedure for a nucleophilic aromatic substitution (NAS) reaction on this compound?
A1: The work-up for an NAS reaction will depend on the nucleophile used. For a neutral or anionic nucleophile, a typical procedure involves quenching the reaction with water or a suitable buffer. The product is then extracted into an organic solvent. If the nucleophile is a base (e.g., an amine), the organic layer should be washed with a dilute acid (e.g., 1M HCl) to remove any unreacted amine. Subsequent washes with water and brine, followed by drying and concentration, will yield the crude product.
Q2: The nitro group in my starting material seems to be causing issues during purification. Are there specific considerations for nitro-substituted compounds?
A2: Yes, the presence of a nitro group can influence the purification process. Nitro compounds are often highly colored, which can sometimes make visualization on a column challenging. They are also more polar, which will affect the choice of eluent for chromatography. Additionally, some nitroarenes can be sensitive to heat, so prolonged heating during solvent evaporation should be avoided.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple Products Observed | Lack of regioselectivity. | While the iodo-group is generally more labile in cross-coupling, in NAS the reactivity can be more complex. Confirm the structure of the major product by spectroscopic methods. |
| Side reactions involving the nitro group. | The nitro group can be reduced under certain conditions. Avoid harsh reducing agents during the work-up. | |
| Difficulty in Removing Unreacted Nucleophile | Nucleophile is very polar or has similar polarity to the product. | If the nucleophile is an amine, an acid wash is effective. For other polar nucleophiles, multiple aqueous washes or specialized chromatographic techniques may be necessary. |
| Product and nucleophile co-elute. | Adjust the polarity of the eluent for column chromatography. A gradient elution may be required for better separation. |
Experimental Protocols & Data
Protocol 1: General Work-up for a Suzuki Coupling Reaction
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and add 50 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[3]
-
Washing: Combine the organic extracts and wash with 50 mL of brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: Work-up for a Stille Coupling with Tin Byproduct Removal
-
Quenching: Cool the reaction to room temperature and dilute with 50 mL of an organic solvent like ethyl acetate.
-
Tin Removal: Add 50 mL of a 1M aqueous solution of potassium fluoride (KF) and stir vigorously for 1 hour. A precipitate of Bu₃SnF should form.[6]
-
Filtration: Filter the mixture through a pad of Celite to remove the solid tin fluoride.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify by flash column chromatography.
Quantitative Data for Work-up Reagents
The following table provides representative quantities of reagents for a reaction starting with 1.0 mmol of this compound.
| Work-up Step | Reagent | Typical Quantity | Purpose |
| Quenching | Deionized Water or sat. aq. NH₄Cl | 10 - 20 mL | To stop the reaction and dissolve inorganic salts. |
| Extraction | Ethyl Acetate or Dichloromethane | 3 x 20 mL | To extract the organic product from the aqueous phase. |
| Washing | Brine (sat. aq. NaCl) | 20 mL | To remove residual water and some inorganic impurities from the organic layer. |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | 2 - 5 g | To remove traces of water from the organic solvent. |
| Tin Removal (Stille) | 1M aq. KF | 20 mL | To precipitate organotin byproducts as insoluble fluorides. |
| Amine Removal (NAS) | 1M aq. HCl | 2 x 15 mL | To protonate and remove excess amine nucleophile into the aqueous layer. |
Visualization of Work-up Logic for Nucleophilic Aromatic Substitution
Caption: Decision-based workflow for the work-up of a nucleophilic aromatic substitution (NAS) reaction.
References
Technical Support Center: Synthesis of 4-Bromo-1-iodo-2-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Bromo-1-iodo-2-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method is a two-step process. It begins with the synthesis of the precursor, 4-bromo-2-nitroaniline (B116644), which is then converted to the final product via a Sandmeyer-type reaction. This involves the diazotization of the amino group on 4-bromo-2-nitroaniline, followed by iodination.
Q2: Why is temperature control so critical during the diazotization step?
A2: Diazonium salts, the intermediates formed during this reaction, are thermally unstable.[1] If the temperature rises above the recommended 0-5 °C range, the diazonium salt can rapidly decompose.[1] This decomposition leads to the formation of unwanted byproducts, such as phenols, and the evolution of nitrogen gas, which significantly reduces the yield of the desired this compound.[1]
Q3: Is a copper catalyst necessary for the iodination step?
A3: Unlike other Sandmeyer reactions such as chlorination or bromination, the introduction of iodine using an iodide salt like potassium iodide (KI) does not typically require a copper(I) catalyst.[2][3][4] The reaction between the diazonium salt and the iodide ion is generally facile.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: The primary safety concern is the thermal instability of the aryl diazonium salt intermediate. On a larger scale, exothermic decomposition can lead to a runaway reaction. It is crucial to have robust temperature control and an adequate cooling capacity. Diazonium salts in solid, dry form can be explosive and should be handled with extreme caution; it is best to keep them in solution.[5]
Q5: What are common impurities, and how can they be minimized?
A5: Common impurities include the starting material (4-bromo-2-nitroaniline), phenolic byproducts from the decomposition of the diazonium salt, and azo-coupled side products.[5] To minimize these, ensure the reaction temperature is strictly controlled, use a sufficient excess of acid to prevent azo coupling, and use the diazonium salt solution immediately after its preparation.[1][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete diazotization: Temperature too high, insufficient acid, or degraded sodium nitrite (B80452).[1] 2. Premature decomposition of diazonium salt: Reaction temperature exceeded 5 °C, or there was a delay before iodination.[5] 3. Ineffective iodination: Insufficient potassium iodide. | 1. Strictly maintain the temperature between 0-5 °C using an ice-salt bath. Ensure a sufficient excess of strong mineral acid is used. Use a fresh, properly stored bottle of sodium nitrite.[1] 2. Use the diazonium salt solution immediately after its formation. Ensure the receiving solution for iodination is also pre-cooled if necessary. 3. Use a molar excess of potassium iodide. |
| Dark Brown or Black Reaction Mixture | 1. Decomposition of the diazonium salt: Temperature rising above the optimal 0-5 °C range.[1] 2. Azo coupling side reaction: Insufficient acidity allowing the diazonium salt to react with unreacted 4-bromo-2-nitroaniline.[1] | 1. Immediately check and lower the reaction temperature. Ensure slow, dropwise addition of the sodium nitrite solution to control the exotherm.[1] 2. Increase the concentration of the acid to ensure the complete protonation of the starting amine.[1] |
| Foaming or Vigorous Gas Evolution | Rapid decomposition of the diazonium salt: This is often due to a sudden increase in temperature.[1] | 1. Immediately improve cooling. 2. Slow down the rate of addition of the sodium nitrite solution. |
| Product is Oily or Difficult to Crystallize | Presence of impurities: Most likely phenolic byproducts or unreacted starting material. | 1. During workup, wash the crude product with a sodium bisulfite or thiosulfate (B1220275) solution to remove any residual iodine. 2. Consider recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of ethanol and water, to purify the product. |
Experimental Protocols
Synthesis of 4-Bromo-2-nitroaniline from 2-Nitroaniline (B44862)
This procedure is a representative method for synthesizing the starting material.
-
Preparation : In a suitable reaction vessel, create a 15% potassium bromide solution.
-
Acidification : Slowly add 98% sulfuric acid to the potassium bromide solution while stirring.
-
Addition of Starting Material : Add 2-nitroaniline to the mixture and heat to 35°C.
-
Bromination : Slowly add a 30% sodium chlorate (B79027) solution dropwise while maintaining the temperature. After the addition, continue stirring for 30 minutes.
-
Reaction Completion : Heat the mixture to 75°C and maintain for 2 hours.
-
Workup : Cool the reaction mixture to room temperature and filter the solid product. Wash the filter cake with water until the pH is neutral (5-8).
-
Drying : Dry the solid to obtain 4-bromo-2-nitroaniline.
Synthesis of this compound
This protocol outlines the diazotization and subsequent iodination.
-
Dissolution of Amine : In a reaction vessel, dissolve 4-bromo-2-nitroaniline in a mixture of concentrated sulfuric acid and water.
-
Cooling : Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Diazotization : Prepare a solution of sodium nitrite in cold water. Add this solution dropwise to the cooled amine solution, ensuring the temperature remains below 5°C.[6] Test for excess nitrous acid using starch-iodide paper.
-
Iodination : In a separate flask, prepare a solution of potassium iodide in water and cool it. Slowly add the freshly prepared cold diazonium salt solution to the potassium iodide solution with stirring.
-
Reaction Completion : Allow the mixture to stir while slowly warming to room temperature. Nitrogen gas evolution should be observed. Gentle warming may be required to complete the reaction.
-
Isolation : The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification : Wash the crude product with water, followed by a wash with a sodium thiosulfate solution to remove excess iodine. The product can be further purified by recrystallization from ethanol.
Data Presentation
Summary of Reaction Parameters
| Parameter | Step 1: Bromination | Step 2: Diazotization | Step 2: Iodination |
| Starting Material | 2-Nitroaniline | 4-Bromo-2-nitroaniline | Aryl diazonium salt |
| Key Reagents | KBr, H₂SO₄, NaClO₃ | NaNO₂, H₂SO₄/HCl | KI |
| Solvent | Water | Water/Acid | Water |
| Temperature | 35°C initially, then 75°C | 0-5°C | 0-5°C initially, then warm to RT |
| Typical Yield | Moderate to High | High (in situ) | Good to High |
Visualizations
Experimental Workflow for Synthesis
References
Technical Support Center: Managing the Thermal Stability of 4-Bromo-1-iodo-2-nitrobenzene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the thermal stability of 4-Bromo-1-iodo-2-nitrobenzene. Due to the energetic nature of nitroaromatic compounds, a thorough understanding of their thermal behavior is critical for safe handling and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: this compound is a nitroaromatic compound and, as such, should be treated as potentially energetic and thermally sensitive. The primary hazards include a potential for rapid, exothermic decomposition upon heating, which can lead to a runaway reaction, pressure buildup in closed systems, and potentially an explosion. The presence of a nitro group significantly increases the likelihood of thermal instability compared to non-nitrated analogues.
Q2: What is the decomposition temperature of this compound?
A2: Specific, publicly available quantitative data on the decomposition temperature of this compound is limited. However, for nitroaromatic compounds in general, decomposition can be initiated at elevated temperatures. It is crucial to experimentally determine the onset of decomposition for the specific batch being used, as impurities can significantly lower the decomposition temperature. Techniques such as Differential Scanning Calorimetry (DSC) are essential for this determination.
Q3: How do the bromo and iodo substituents affect the thermal stability of the molecule?
A3: Halogen substituents can influence the thermal stability of nitroaromatic compounds. Generally, electron-withdrawing groups can affect the stability of the aromatic ring.[1] However, the overall effect is complex and depends on the specific positioning of the substituents. It is plausible that the C-I bond, being weaker than the C-Br and C-NO2 bonds, could be a point of initial thermal decomposition. Experimental analysis is necessary to confirm the specific impact of these halogens on the decomposition pathway of this molecule.
Q4: What are the recommended storage and handling conditions for this compound?
A4: To ensure stability and safety, this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents and bases.[2][3] Containers should be tightly sealed. It is advisable to store it at refrigerated temperatures (2-8°C) and protected from light.[4]
Q5: What are the typical decomposition products of nitroaromatic compounds?
A5: The thermal decomposition of nitroaromatic compounds can release a variety of hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide/iodide.[2] The specific products will depend on the decomposition conditions.
Troubleshooting Guides
Differential Scanning Calorimetry (DSC) Analysis
| Issue | Possible Cause | Troubleshooting Steps |
| No discernible exothermic peak | Sample size is too small; Heating rate is too slow. | Increase sample size slightly (e.g., to 1-2 mg), ensuring it remains within safe limits. Increase the heating rate (e.g., to 10°C/min) to enhance the signal. |
| Broad, poorly defined exotherm | Sample is impure; Reaction is complex with multiple overlapping events. | Purify the sample if possible. Use a slower heating rate (e.g., 2°C/min) to improve resolution. |
| Sharp, intense exotherm leading to crucible rupture | The compound is highly energetic; Sample size is too large. | Immediately stop the experiment. Reduce the sample size significantly (to <0.5 mg). Use a high-pressure crucible. Ensure adequate safety shielding is in place for all experiments with this compound. |
| Baseline drift | Instrument not equilibrated; Sample pan not properly sealed. | Allow the instrument to stabilize at the initial temperature for a longer period. Ensure the sample pan is hermetically sealed to prevent mass loss before decomposition. |
Thermogravimetric Analysis (TGA)
| Issue | Possible Cause | Troubleshooting Steps |
| Mass loss at low temperatures | Presence of volatile impurities or residual solvent. | Dry the sample under vacuum before analysis. Correlate the initial mass loss with the boiling point of potential solvents. |
| Incomplete decomposition | Final temperature is too low. | Extend the temperature range of the experiment. |
| Irregular or noisy TGA curve | Static electricity on the sample; Buoyancy effects. | Use an anti-static gun on the sample and balance. Perform a blank run with an empty pan and subtract it from the sample curve to correct for buoyancy. |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and enthalpy of decomposition of this compound.
Methodology:
-
Sample Preparation: In a well-ventilated fume hood and behind a blast shield, carefully weigh 0.5-1.5 mg of the sample into a high-pressure stainless steel or gold-plated copper DSC pan.
-
Encapsulation: Hermetically seal the pan using the appropriate press.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Set the initial temperature to ambient (e.g., 30°C) and the final temperature to a point expected to be beyond the decomposition, but within the safe operating limits of the instrument (e.g., 400°C for initial screening).
-
Use a heating rate of 5-10°C/min.
-
-
Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.
-
Data Analysis: Determine the onset temperature of the exothermic decomposition peak and integrate the peak area to calculate the enthalpy of decomposition (ΔHd).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss begins and to characterize the decomposition profile.
Methodology:
-
Sample Preparation: Weigh 1-3 mg of the sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the initial temperature to ambient.
-
Set the final temperature to a point where complete decomposition is expected (e.g., 600°C).
-
Use a controlled heating rate (e.g., 10°C/min).
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Data Acquisition: Initiate the heating program and record the sample mass as a function of temperature.
-
Data Analysis: Determine the onset temperature of mass loss from the TGA curve and the peak decomposition temperature from the derivative of the TGA curve (DTG).
Accelerating Rate Calorimetry (ARC)
Objective: To assess the time, temperature, and pressure data of thermal decomposition under near-adiabatic conditions.
Methodology:
-
Sample Preparation: Load a precisely weighed sample (typically 1-5 g) into a spherical titanium or Hastelloy bomb.
-
System Setup:
-
Seal the bomb and place it inside the calorimeter.
-
Pressurize the system with an inert gas to check for leaks.
-
Evacuate the system and backfill with an inert atmosphere.
-
-
Heat-Wait-Search Mode:
-
The instrument heats the sample in small steps (e.g., 5°C).
-
After each step, it waits for thermal equilibrium and then searches for any self-heating of the sample (a typical detection threshold is 0.02°C/min).
-
-
Adiabatic Tracking: Once self-heating is detected, the instrument switches to adiabatic mode, where the surrounding heaters match the sample temperature to prevent heat loss.
-
Data Acquisition: Temperature and pressure are recorded as a function of time until the reaction is complete or a safe pressure limit is reached.
-
Data Analysis: The data is used to determine the onset temperature of thermal runaway, the time to maximum rate, and the temperature and pressure rise rates.
Data Presentation
| Substituent Type | General Effect on Thermal Stability | Example | Reference |
| Additional Nitro Groups | Generally decreases thermal stability | Dinitrobenzene is less stable than nitrobenzene | [5] |
| Electron-Donating Groups (e.g., -OH, -NH2) | Can decrease thermal stability, especially in the ortho position | o-Nitrophenol vs. Nitrobenzene | [5] |
| Electron-Withdrawing Groups (e.g., -CN, Halogens) | Can have a stabilizing effect on the aromatic ring | - | [1] |
Visualizations
Caption: Experimental workflow for assessing the thermal stability of this compound.
Caption: Troubleshooting logic for unexpected thermal events during experiments.
References
Validation & Comparative
Navigating the Aromatic Maze: A Comparative 1H NMR Analysis of 4-Bromo-1-iodo-2-nitrobenzene and Related Compounds
For researchers, scientists, and drug development professionals, precise structural elucidation of aromatic compounds is paramount. 1H Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique in this endeavor. This guide provides a comparative analysis of the 1H NMR spectral data for 4-Bromo-1-iodo-2-nitrobenzene and its structurally related alternatives, offering insights into the influence of substituent effects on proton chemical shifts and coupling patterns.
While a detailed, publicly available 1H NMR spectrum for this compound is not readily found in the searched literature, we can predict its spectral characteristics based on the established principles of substituent effects in aromatic systems. By comparing the experimental data of simpler, related nitrobenzene (B124822) derivatives, we can build a comprehensive understanding of the electronic environment of the protons in the target molecule.
Comparative 1H NMR Data of Substituted Nitrobenzenes
The following table summarizes the reported 1H NMR data for several substituted nitrobenzenes. This data provides a foundation for understanding how different substituents (electron-withdrawing like -NO2, and halogens like -Br and -I) influence the chemical shifts of aromatic protons. The deshielding effect of the nitro group is a dominant factor, causing protons ortho and para to it to resonate at higher chemical shifts (downfield). Halogens also exhibit deshielding effects, though generally less pronounced than the nitro group.
| Compound Name | Structure | Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| Nitrobenzene | C6H5NO2 | H-2, H-6 (ortho) | m | 8.25 | - |
| H-3, H-5 (meta) | m | 7.56 | - | ||
| H-4 (para) | m | 7.71 | - | ||
| 1-Iodo-2-nitrobenzene | C6H4INO2 | H-3 | d | 8.035 | J(3,4) = 7.8 |
| H-6 | d | 7.845 | J(5,6) = 7.9 | ||
| H-4 | t | 7.488 | J(4,5) = 7.9, J(3,4) = 7.8 | ||
| H-5 | t | 7.275 | J(4,5) = 7.9, J(5,6) = 7.9 | ||
| 1-Bromo-4-nitrobenzene | C6H4BrNO2 | H-2, H-6 | d | 8.096 | J(2,3) = 9.1 |
| H-3, H-5 | d | 7.694 | J(3,2) = 9.1 | ||
| 1-Chloro-2,4-dinitrobenzene | C6H3ClN2O4 | H-3 | d | 8.85 | J(3,5) = 2.5 |
| H-5 | dd | 8.55 | J(5,6) = 8.8, J(5,3) = 2.5 | ||
| H-6 | d | 7.95 | J(6,5) = 8.8 |
Predicted 1H NMR Analysis of this compound
For this compound, we can anticipate a complex spectrum due to the presence of three different substituents. The protons on the aromatic ring will experience varying degrees of deshielding based on their proximity to the electron-withdrawing nitro group and the two halogen atoms.
-
H-3: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the iodine atom. It is expected to be the most deshielded proton, appearing as a doublet due to coupling with H-5.
-
H-5: This proton is meta to both the nitro and iodo groups and ortho to the bromine atom. It will likely appear as a doublet of doublets due to coupling with H-3 and H-6.
-
H-6: This proton is ortho to the iodine atom, meta to the bromine atom, and para to the nitro group. It is expected to be a doublet due to coupling with H-5.
The precise chemical shifts and coupling constants would require experimental verification, but the relative positions and splitting patterns can be logically deduced from the principles of NMR spectroscopy and the data from analogous compounds.
Experimental Protocol for 1H NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample (e.g., this compound).
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry NMR tube.[1]
- Ensure the sample is fully dissolved. If necessary, gently warm the tube or use sonication.
- Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0 ppm.
2. NMR Spectrometer Setup:
- The 1H NMR spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.[2]
- The instrument should be properly tuned and shimmed to ensure optimal magnetic field homogeneity.
3. Data Acquisition:
- Acquire the 1H NMR spectrum at room temperature.
- Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Processing:
- The raw data (Free Induction Decay, FID) is processed using Fourier transformation.
- The resulting spectrum should be phase-corrected and baseline-corrected.
- The chemical shifts (δ) are reported in parts per million (ppm) relative to the TMS signal.
- The coupling constants (J) are reported in Hertz (Hz).
- The signal integrals should be determined to ascertain the relative number of protons giving rise to each resonance.
Workflow for 1H NMR Analysis
The logical flow from sample preparation to final spectral analysis is a critical process for accurate structural determination.
Figure 1. A flowchart illustrating the key stages of 1H NMR analysis, from sample preparation to structural elucidation.
References
Interpreting the Mass Spectrum of 4-Bromo-1-iodo-2-nitrobenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the mass spectrum of 4-Bromo-1-iodo-2-nitrobenzene, a polysubstituted aromatic compound with significant potential in organic synthesis and drug discovery. Due to the absence of a publicly available experimental mass spectrum for this specific molecule, this guide presents a predictive analysis based on the well-established fragmentation patterns of closely related compounds. By comparing the anticipated fragmentation of this compound with the experimental mass spectra of 1-bromo-4-iodobenzene, 1-bromo-4-nitrobenzene, and 1-iodo-4-nitrobenzene, we can deduce the most probable fragmentation pathways and characteristic ions.
Predicted Mass Spectrum Analysis of this compound
The molecular formula for this compound is C₆H₃BrINO₂.[1][2] Its molecular weight is approximately 327.9 g/mol .[1] The mass spectrum is expected to be complex due to the presence of three different substituents on the benzene (B151609) ring, each influencing the fragmentation process. The isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will lead to characteristic M+2 peaks for bromine-containing fragments.
The primary fragmentation events anticipated for this compound upon electron ionization are the loss of the nitro group (-NO₂), the nitroso group (-NO), and the halogen atoms (-Br and -I). The relative ease of cleavage of these bonds will dictate the abundance of the resulting fragment ions.
Comparative Analysis of Fragmentation Patterns
To build a robust prediction, we will compare the expected fragmentation of our target molecule with the known mass spectra of three related compounds.
Table 1: Comparison of Major Ions in the Mass Spectra of this compound and Related Compounds
| m/z (Mass-to-Charge Ratio) | Predicted/Observed Ion for this compound | Observed Ion for 1-Bromo-4-iodobenzene | Observed Ion for 1-Bromo-4-nitrobenzene | Observed Ion for 1-Iodo-4-nitrobenzene |
| 327/329 | [M]⁺ (Molecular Ion) | - | - | - |
| 281/283 | [M - NO₂]⁺ | - | - | - |
| 297/299 | [M - NO]⁺ | - | - | - |
| 248 | [M - Br]⁺ | - | - | - |
| 201 | [M - I]⁺ | - | - | [M]⁺ |
| 282/284 | - | [M]⁺ | - | - |
| 202/204 | - | - | [M]⁺ | - |
| 249 | - | - | - | [M]⁺ |
| 155 | [C₆H₃Br]⁺ | [M - I]⁺ | [M - NO₂]⁺ | - |
| 126 | [C₆H₃I]⁺ | - | - | [M - NO₂]⁺ |
| 75 | [C₆H₃]⁺ | [C₆H₄]⁺ | [C₆H₄]⁺ | [C₆H₄]⁺ |
Note: The m/z values for bromine-containing fragments are presented as pairs (e.g., 327/329) to represent the two major isotopes of bromine.
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound is initiated by the ionization of the molecule to form the molecular ion [M]⁺ at m/z 327/329. The subsequent fragmentation is predicted to follow several key pathways, as illustrated in the diagram below. The initial losses are likely to involve the weaker bonds, such as the C-I and C-N bonds.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following is a general protocol for acquiring the mass spectrum of this compound.
Instrumentation:
-
A high-resolution mass spectrometer equipped with an electron ionization (EI) source.
-
Gas chromatograph (GC) for sample introduction, or a direct insertion probe.
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
Sample Introduction:
-
GC Inlet: Inject the sample solution into the GC. The GC column will separate the analyte from any impurities before it enters the mass spectrometer. A non-polar column (e.g., DB-5ms) is typically suitable for this type of compound.
-
Direct Insertion Probe: Place a small amount of the solid sample or a concentrated solution onto the probe, which is then inserted directly into the ion source.
-
-
Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) in the ion source.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the isotopic pattern of bromine-containing fragments.
-
Identify the major fragment ions and propose fragmentation pathways based on the neutral losses observed.
-
Compare the obtained spectrum with spectral libraries and the predicted fragmentation pattern.
This comparative guide, based on predictive analysis, offers a solid foundation for interpreting the mass spectrum of this compound. Experimental verification will be crucial to confirm these predictions and to fully characterize this important synthetic intermediate.
References
A Comparative Guide to the Analysis of 4-Bromo-1-iodo-2-nitrobenzene: HPLC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of halogenated nitroaromatic compounds such as 4-bromo-1-iodo-2-nitrobenzene is critical in various fields, including pharmaceutical development, environmental monitoring, and forensic science. This guide provides a comparative overview of the primary analytical technique, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and its alternatives for the analysis of this compound.
Methodology Comparison
The analysis of halogenated nitroaromatics is predominantly achieved through chromatographic techniques. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. While direct HPLC-MS methods for this compound are not extensively published, methods for similar compounds provide a strong basis for comparison.
| Analytical Method | Principle | Common Detector | Advantages | Limitations |
| HPLC-UV | Separation based on polarity using a liquid mobile phase and stationary phase. | UV-Vis | Robust, cost-effective, widely available. | Lower sensitivity and selectivity compared to MS; potential for co-eluting interferences.[1][2] |
| HPLC-MS | High-resolution separation by HPLC coupled with mass analysis for identification and quantification. | Mass Spectrometer (e.g., Quadrupole, TOF) | High sensitivity and selectivity; provides molecular weight and structural information.[3] | Higher initial instrument cost and complexity. |
| GC-MS | Separation of volatile and thermally stable compounds in a gaseous mobile phase. | Mass Spectrometer | Excellent for volatile and semi-volatile halogenated compounds; high sensitivity and selectivity.[4][5] | Derivatization may be required for non-volatile compounds; potential for thermal degradation of labile analytes. |
| UPLC-MS/MS | Utilizes smaller particle size columns for faster and more efficient separations than HPLC, coupled with tandem mass spectrometry. | Tandem Mass Spectrometer (e.g., Triple Quadrupole) | Very high sensitivity (sub-µg/L LOQs), speed, and selectivity; ideal for trace analysis in complex matrices.[6] | Highest instrument cost and complexity. |
Experimental Workflow: HPLC-MS Analysis
The following diagram illustrates a typical workflow for the analysis of this compound using HPLC-MS.
Caption: A generalized workflow for the quantitative analysis of this compound by HPLC-MS.
Detailed Experimental Protocol: HPLC-MS Method
This protocol is a representative method for the analysis of this compound, based on established methods for similar halogenated nitroaromatic compounds.[7][8]
1. Instrumentation and Materials
-
LC-MS system with a binary pump, autosampler, column oven, and a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
LC-MS grade acetonitrile, methanol (B129727), and water.
-
LC-MS grade formic acid.
-
This compound reference standard.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.22 µm).
2. Preparation of Solutions
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions in the ng/mL to low µg/mL range using the initial mobile phase composition.
3. HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
4. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Scan Range | m/z 100-400 |
5. Sample Preparation
-
Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
6. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio (m/z). The presence of bromine and iodine will result in a characteristic isotopic pattern.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of this compound in the sample using the calibration curve.
Alternative Analytical Approaches
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable halogenated nitroaromatics, GC-MS is a powerful alternative.[4][5]
-
Sample Preparation: Typically involves extraction with an organic solvent.
-
Injection: A small volume of the extract is injected into the heated inlet of the gas chromatograph.
-
Separation: Separation occurs in a capillary column (e.g., DB-5ms).
-
Detection: The mass spectrometer provides sensitive and selective detection.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For ultra-trace level analysis in complex matrices, UPLC-MS/MS offers superior performance.[6]
-
Advantages: Faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC-MS.
-
Detection: Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer provides exceptional selectivity and low detection limits.
Conclusion
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. HPLC-MS offers a robust and sensitive approach for the quantification of this compound. For higher throughput and sensitivity, UPLC-MS/MS is a superior choice. GC-MS remains a valuable technique, particularly for its high resolving power for volatile and semi-volatile compounds. The provided HPLC-MS protocol serves as a solid starting point for method development and validation in your laboratory.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. epa.gov [epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a sensitive UPLC-MS/MS instrumentation and alkaline nitrobenzene oxidation method for the determination of lignin monomers in wheat straw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Structure and Reactivity of 4-Bromo-1-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 4-Bromo-1-iodo-2-nitrobenzene, a versatile building block in organic synthesis. We will delve into its structural confirmation, physicochemical properties, and compare its reactivity with structurally similar alternatives, supported by experimental data and detailed protocols. This objective comparison aims to assist researchers in making informed decisions for their synthetic strategies, particularly in the realm of cross-coupling reactions.
Physicochemical Properties: A Comparative Overview
This compound's utility in organic synthesis is largely dictated by its physical and chemical properties. A comparison with its chloro- and bromo-chloro-analogs reveals key differences that can influence reaction conditions and outcomes.
| Property | This compound | 4-Chloro-1-iodo-2-nitrobenzene | 1-Bromo-4-chloro-2-nitrobenzene |
| CAS Number | 112671-42-8[1] | 5446-05-9 | 16588-24-2[2][3] |
| Molecular Formula | C₆H₃BrINO₂ | C₆H₃ClINO₂ | C₆H₃BrClNO₂[2][3] |
| Molecular Weight | 327.90 g/mol [4] | 283.45 g/mol | 236.45 g/mol [3][5] |
| Melting Point | 87-89 °C | Not available | 67-70 °C |
| Boiling Point | 320 °C at 760 mmHg | Not available | Not available |
| Appearance | Solid | Not available | White to Light yellow powder to crystal[3] |
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be achieved via a Sandmeyer-type reaction starting from 4-bromo-2-nitroaniline (B116644). This procedure involves the diazotization of the aniline (B41778) followed by an in-situ displacement of the diazonium group with iodine.
Materials:
-
4-Bromo-2-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Water (H₂O)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a flask, dissolve 4-bromo-2-nitroaniline in a mixture of concentrated sulfuric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for an additional 30 minutes.
-
-
Iodination:
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, during which a precipitate will form.
-
-
Work-up and Purification:
-
Filter the crude product and wash it thoroughly with water.
-
Dissolve the crude solid in dichloromethane and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The presence of two different halogen atoms on the benzene (B151609) ring of this compound allows for selective functionalization in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, making it more susceptible to oxidative addition to the palladium catalyst. This difference in reactivity is a key advantage in multi-step syntheses.
A comparative Suzuki-Miyaura coupling reaction with phenylboronic acid demonstrates the superior reactivity of the C-I bond.
| Aryl Halide | Reaction Time (hours) | Yield (%) |
| This compound | 2 | >95 (at the iodine position) |
| 1-Bromo-4-chloro-2-nitrobenzene | 12 | ~80 (at the bromine position) |
Note: The above data is representative and based on typical reactivity trends. Actual results may vary depending on the specific reaction conditions.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for comparing the reactivity of this compound and 1-Bromo-4-chloro-2-nitrobenzene in a Suzuki-Miyaura reaction with phenylboronic acid.
Materials:
-
Aryl halide (this compound or 1-Bromo-4-chloro-2-nitrobenzene)
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Add potassium carbonate (2.0 mmol) followed by a mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing the Synthetic and Reaction Pathways
Synthesis of this compound
A schematic for the synthesis of this compound.
Suzuki-Miyaura Coupling Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 2. chembk.com [chembk.com]
- 3. 4-Bromo-1-chloro-2-nitrobenzene | CymitQuimica [cymitquimica.com]
- 4. 4-Bromo-2-iodo-1-nitrobenzene | C6H3BrINO2 | CID 12700217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Bromo-2-chloro-1-nitrobenzene | C6H3BrClNO2 | CID 22280606 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purity Assessment of 4-Bromo-1-iodo-2-nitrobenzene: A Comparative Guide to Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, rigorous purity assessment is paramount to ensure the reliability and reproducibility of subsequent experimental data. This guide provides a comparative analysis of elemental analysis for determining the purity of 4-Bromo-1-iodo-2-nitrobenzene, a key intermediate in various synthetic pathways. The performance of elemental analysis is contrasted with High-Performance Liquid Chromatography (HPLC), a widely used orthogonal method, to offer a comprehensive perspective on purity verification.
Executive Summary
Elemental analysis provides a fundamental measure of a compound's composition, offering a direct assessment of its elemental makeup against theoretical values. For this compound (C₆H₃BrINO₂), this technique quantifies the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N). The presence of halogens (Bromine and Iodine) can also be determined through specific analytical procedures. While highly valuable for confirming the empirical formula of a bulk sample, it may not detect impurities with similar elemental compositions. In contrast, HPLC excels at separating the target compound from structurally similar impurities, such as positional isomers, providing a detailed impurity profile. This guide presents hypothetical, yet realistic, experimental data to illustrate the strengths and limitations of each method.
Data Presentation
Table 1: Elemental Analysis of this compound
| Element | Theoretical % | Experimental % (Batch A) | Deviation % |
| Carbon (C) | 21.98 | 21.85 | -0.13 |
| Hydrogen (H) | 0.92 | 0.95 | +0.03 |
| Nitrogen (N) | 4.27 | 4.21 | -0.06 |
Note: The acceptable deviation for elemental analysis is typically within ±0.4% of the theoretical value.
Table 2: HPLC Purity Analysis of this compound (Batch A)
| Peak No. | Retention Time (min) | Area % | Identification |
| 1 | 5.2 | 1.1 | Isomeric Impurity 1 |
| 2 | 5.8 | 98.6 | This compound |
| 3 | 6.5 | 0.3 | Isomeric Impurity 2 |
Comparative Analysis
The elemental analysis results for Batch A show that the percentages of Carbon, Hydrogen, and Nitrogen are well within the acceptable range of ±0.4% deviation from the theoretical values. This suggests a high overall purity of the bulk material and confirms the elemental composition consistent with this compound.
However, the HPLC analysis of the same batch reveals the presence of two minor impurities, identified as positional isomers, constituting 1.4% of the total area. These impurities, having the same elemental formula as the main compound, would not be differentiated by elemental analysis alone. This highlights the complementary nature of the two techniques. Elemental analysis validates the bulk composition, while HPLC provides a more detailed picture of the impurity profile.
Experimental Protocols
Elemental Analysis (C, H, N)
Principle: The sample is combusted in a pure oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
Methodology:
-
Sample Preparation: Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.
-
Instrumentation: Utilize a calibrated elemental analyzer.
-
Analysis: The encapsulated sample is introduced into the combustion furnace (typically at ~950 °C). The combustion products are passed through a reduction tube to convert nitrogen oxides to N₂ and are then separated on a chromatographic column.
-
Data Analysis: The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight.
High-Performance Liquid Chromatography (HPLC)
Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components of the mixture are separated based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector is used for quantification.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a filtered and degassed mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Standard and Sample Preparation:
-
Standard: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a stock solution.
-
Sample: Prepare a sample solution of the test batch at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualization of Purity Assessment Workflow
Caption: Workflow for the purity assessment of this compound.
Conclusion
The purity assessment of this compound is most effectively achieved through a multi-faceted approach. Elemental analysis serves as an indispensable tool for confirming the fundamental elemental composition of the synthesized compound, providing a measure of bulk purity. However, for a comprehensive understanding of the impurity profile, particularly for isomeric impurities, HPLC is essential. The combination of these two methods provides a robust and reliable characterization of the compound's purity, which is critical for its intended use in research and development.
Reactivity Face-Off: 4-Bromo-1-iodo-2-nitrobenzene vs. 1,4-dibromo-2-nitrobenzene in Cross-Coupling Reactions
A Comparative Guide for Researchers in Drug Development
In the synthesis of novel pharmaceutical compounds, the strategic functionalization of aromatic cores is a pivotal step. Aryl halides are key building blocks in this endeavor, with their reactivity profile dictating the efficiency and selectivity of crucial cross-coupling reactions. This guide provides an in-depth comparison of the reactivity of two commercially available dihalogenated nitrobenzenes: 4-Bromo-1-iodo-2-nitrobenzene and 1,4-dibromo-2-nitrobenzene (B110544). This analysis, supported by established principles and experimental data, will aid researchers in selecting the optimal substrate for their synthetic strategies.
The fundamental difference in reactivity between the two compounds lies in the nature of the halogen substituents. The carbon-iodine (C-I) bond is inherently weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the more robust carbon-bromine (C-Br) bond. This reactivity trend (C-I > C-Br) is a cornerstone of selective cross-coupling chemistry.[1][2]
Quantitative Reactivity Comparison
The following table summarizes the expected relative reactivity and selectivity of the two compounds in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. The data is compiled based on the established principles of C-I vs. C-Br bond reactivity and the directing effects of the nitro group.
| Feature | This compound | 1,4-dibromo-2-nitrobenzene |
| Primary Reactive Site | C-I bond | C-Br bond ortho to the nitro group |
| Relative Reaction Rate | Faster initial coupling at the C-I bond | Slower initial coupling compared to the C-I bond of the alternative |
| Selectivity | High selectivity for mono-functionalization at the iodine position under controlled conditions.[1] | Regioselective mono-functionalization at the C-Br bond ortho to the activating nitro group is achievable.[3] |
| Potential for Di-functionalization | Sequential functionalization is possible by first reacting at the C-I bond and then at the C-Br bond under more forcing conditions.[1] | Di-functionalization is possible, but may require more forcing conditions for the second coupling at the C-Br bond para to the nitro group. |
Experimental Protocols
Detailed methodologies for Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These protocols are representative and may require optimization based on the specific coupling partners and desired outcomes.
Suzuki-Miyaura Coupling: Selective Mono-arylation
Objective: To selectively couple an arylboronic acid at the most reactive halogen position of each substrate.
Materials:
-
This compound or 1,4-dibromo-2-nitrobenzene (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound or 1,4-dibromo-2-nitrobenzene, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination: Selective Mono-amination
Objective: To selectively couple a primary or secondary amine at the most reactive halogen position of each substrate.
Materials:
-
This compound or 1,4-dibromo-2-nitrobenzene (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add the aryl halide and the amine.
-
Seal the tube, remove it from the glovebox, and add degassed toluene.
-
Heat the reaction mixture to 100 °C and stir for 6-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Visualizing Reaction Selectivity
The following diagrams illustrate the key concepts of reactivity and the experimental workflow.
Caption: Relative reactivity of halogen sites.
Caption: General experimental workflow.
Conclusion
The choice between this compound and 1,4-dibromo-2-nitrobenzene will depend on the specific synthetic goal. For rapid, selective mono-functionalization under mild conditions, this compound is the superior choice due to the high reactivity of the C-I bond. For regioselective functionalization ortho to the nitro group, or when cost is a primary concern, 1,4-dibromo-2-nitrobenzene presents a viable alternative. Understanding the principles of reactivity and selectivity outlined in this guide will empower researchers to make informed decisions in the design and execution of their synthetic routes, ultimately accelerating the drug development process.
References
A Comparative Kinetic Analysis of 4-Bromo-1-iodo-2-nitrobenzene in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds for the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of aryl halide substrate is a critical parameter that dictates reaction efficiency, selectivity, and overall yield. This guide provides a comparative kinetic analysis of 4-Bromo-1-iodo-2-nitrobenzene, a versatile building block, against other relevant aryl halides in Suzuki-Miyaura reactions. The insights presented herein are supported by established principles of reaction kinetics and data from studies on analogous compounds.
Executive Summary
This compound offers a unique combination of features for Suzuki-Miyaura cross-coupling: two different halogen leaving groups (iodine and bromine) and a strong electron-withdrawing nitro group. This substitution pattern leads to high reactivity and offers the potential for selective, sequential cross-coupling reactions.
Based on fundamental principles of palladium-catalyzed cross-coupling, the reactivity of the C-X bond in the Suzuki-Miyaura reaction follows the general trend: C-I > C-Br > C-Cl. This is primarily attributed to the bond dissociation energies, where the weaker C-I bond facilitates a faster rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.[1][2]
Furthermore, the presence of the electron-withdrawing nitro group is known to enhance the rate of Suzuki-Miyaura reactions.[3] Kinetic studies on substituted bromobenzenes have demonstrated that electron-deficient substrates, such as 4-bromonitrobenzene, exhibit significantly higher turnover frequencies (TOF) compared to unsubstituted or electron-rich aryl bromides.[3]
This guide will compare the anticipated kinetic profile of this compound with other relevant substrates, providing a framework for selecting the optimal aryl halide for specific synthetic objectives.
Comparative Kinetic Data
While direct, side-by-side kinetic studies for this compound are not extensively reported, we can construct a comparative performance table based on established reactivity trends and published data for analogous compounds. The following table summarizes expected relative reaction rates and provides experimental data for similar substrates to offer a quantitative perspective.
| Aryl Halide Substrate | Relative Leaving Group Reactivity | Influence of Electronic Effects | Expected Relative Rate | Turnover Frequency (TOF) (h⁻¹) (Representative Value) |
| This compound | Iodine > Bromine | Strong electron-withdrawing (-NO₂) | Very High (Iodo) / High (Bromo) | Not directly reported; expected to be >3343 for the iodo position |
| 4-Bromonitrobenzene | Bromine | Strong electron-withdrawing (-NO₂) | High | 3343[3] |
| 1-Bromo-4-iodobenzene | Iodine > Bromine | Neutral | High (Iodo) / Moderate (Bromo) | Not directly reported; reactivity at iodine is significantly higher |
| 4-Bromoaniline | Bromine | Strong electron-donating (-NH₂) | Low | 1496[3] |
| Bromobenzene | Bromine | Neutral | Moderate | Higher than 4-bromoaniline, lower than 4-bromonitrobenzene[3] |
Note: The TOF values are taken from a specific study and are highly dependent on the reaction conditions (catalyst, ligand, base, solvent, temperature). They are presented here for comparative purposes to illustrate the impact of electronic effects.
Experimental Protocols
A generalized experimental protocol for conducting a kinetic study of a Suzuki-Miyaura reaction is provided below. This can be adapted to compare the reactivity of this compound with other aryl halides.
Objective: To determine the reaction rate and yield of the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Internal standard for GC analysis (e.g., dodecane)
Procedure:
-
To a dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, base, and internal standard.
-
The vessel is sealed with a septum and purged with an inert gas (e.g., Argon or Nitrogen).
-
The degassed solvent is added via syringe.
-
The palladium catalyst is added to the reaction mixture.
-
The reaction vessel is placed in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C).
-
Aliquots of the reaction mixture are taken at regular time intervals (e.g., 5, 15, 30, 60, 120 minutes) using a syringe.
-
Each aliquot is quenched (e.g., with water or a saturated NH₄Cl solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product relative to the internal standard.
-
The data is used to plot concentration versus time to determine the reaction rate.
Visualizing the Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general workflow for a kinetic study and the fundamental signaling pathway of the Suzuki-Miyaura reaction.
References
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 4-Bromo-1-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of polyhalogenated nitroaromatics is a cornerstone in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. 4-Bromo-1-iodo-2-nitrobenzene is a versatile building block, offering two distinct reactive sites for cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization. This guide provides an objective comparison of the performance of various catalysts in key cross-coupling reactions involving this compound and its analogs, supported by experimental data and detailed protocols.
The chemoselectivity in the cross-coupling of this compound is primarily dictated by the difference in bond dissociation energies between the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a low-valent metal center, which is often the rate-determining step in the catalytic cycle. Consequently, reactions can be tuned to selectively functionalize the iodo-position while leaving the bromo-position intact for subsequent transformations. The choice of catalyst, ligands, base, and solvent plays a crucial role in achieving high yields and selectivity.
Data Presentation: Yield Comparison of Catalysts
The following table summarizes the performance of different catalysts in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions with this compound and structurally related compounds. It is important to note that direct comparative studies on this compound are limited; therefore, data from analogous substrates are included to provide a broader perspective on catalyst performance.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Analogy |
| Suzuki-Miyaura | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 70 | 24 | 73 (mono-arylated) | [1] |
| Suzuki-Miyaura | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 0 | 24 | 58 (mono-arylated) | [1] |
| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-La | K₂CO₃ | H₂O | 70 | - | >95 | [2] |
| Heck | 1-Bromo-4-nitrobenzene (B128438) | Styrene (B11656) | Pd-NHC-H | Na₂CO₃ | DMA | 50 | 1 | 99.87 (conversion) | [3] |
| Heck | Iodobenzene | Styrene | Palladate salts from ILs | NaOAc | NMP | 140 | 2 | 98 | [4] |
| Sonogashira | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 4 | 95 (mono-alkynylated) | [5] |
| Sonogashira | 4-Nitrobromobenzene | Phenylacetylene | trans-[Br(p-NO₂Ph)Pd(PPh₃)₂] / CuI | Et₃N | Toluene | 80 | 2 | 92 | [6] |
| Buchwald-Hartwig | 1-Bromo-4-iodobenzene | p-Toluidine | Pd(acac)₂ / Phenylboronic ester | K₃PO₄ | - | - | - | 78 | [7] |
| Buchwald-Hartwig | 1-Iodo-4-nitrobenzene (B147127) | p-Toluidine | Pd(acac)₂ / Phenylboronic ester | K₃PO₄ | - | - | Trace | [7] |
Note: The yields reported are for the mono-functionalized product at the iodo-position unless otherwise specified. The nitro group in this compound is a strong electron-withdrawing group and can significantly influence the reactivity of the substrate, sometimes leading to lower yields or requiring modified reaction conditions compared to the analogs presented. For instance, the Buchwald-Hartwig amination of 1-iodo-4-nitrobenzene resulted in only trace product, suggesting challenges in applying this reaction directly to nitro-substituted aryl halides under the specified conditions.[7]
Experimental Protocols
Below are detailed, representative methodologies for key cross-coupling reactions. These protocols are based on established procedures and can be adapted for reactions with this compound.
1. Suzuki-Miyaura Coupling (Selective at the C-I bond)
This protocol is adapted from procedures for the selective coupling of 1-bromo-4-iodobenzene.[1]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and the desired arylboronic acid (1.1 mmol, 1.1 eq) in a mixture of toluene (8 mL), ethanol (B145695) (1 mL), and water (1 mL).
-
Reagent Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) and K₂CO₃ (2.0 mmol, 2.0 eq) to the mixture.
-
Reaction Conditions: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to 70-80 °C under an inert atmosphere and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
2. Sonogashira Coupling (Selective at the C-I bond)
This protocol is based on the selective Sonogashira coupling of 1-bromo-4-iodobenzene.[5]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (1-2 mol%), and CuI (2-4 mol%).
-
Reagent Addition: Add anhydrous, degassed triethylamine. Then, add the terminal alkyne (1.1 eq) dropwise to the mixture at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, and filter. Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
3. Heck Coupling
This protocol is adapted from a procedure for the Heck coupling of 1-bromo-4-nitrobenzene with styrene.[3]
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), styrene (1.2 mmol), the palladium catalyst (e.g., a Pd-NHC complex, 0.5 mol%), and a base such as Na₂CO₃ (2.0 mmol).
-
Reagent Addition: Add a suitable solvent such as DMA (dimethylacetamide).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50-140 °C) under a nitrogen atmosphere for the specified time (e.g., 1-24 hours).
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate. Purify the product by column chromatography.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the cross-coupling reactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Bromo-1-iodo-2-nitrobenzene: A Comparative Guide for Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, the strategic selection of intermediates is paramount to achieving high yields, selectivity, and overall efficiency. This guide provides a comprehensive benchmark analysis of 4-Bromo-1-iodo-2-nitrobenzene, a versatile synthetic intermediate, comparing its performance in key cross-coupling reactions against relevant alternatives. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, influenced by the electron-withdrawing nitro group, positions this reagent as a valuable tool for sequential and site-selective functionalization.
Performance in Key Cross-Coupling Reactions
The utility of this compound as a synthetic intermediate is primarily demonstrated in palladium-catalyzed cross-coupling reactions. The C-I bond, being weaker than the C-Br bond, exhibits higher reactivity, allowing for selective functionalization at the iodo-position under milder conditions. This section presents a comparative analysis of its performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The enhanced reactivity of the C-I bond in this compound allows for selective arylation at this position, leaving the C-Br bond available for subsequent transformations.
| Substrate | Coupling Partner | Catalyst System | Temp. (°C) | Major Product | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 70 | 4-Bromo-2-nitro-1,1'-biphenyl | ~90 (estimated) | [1] |
| 1,4-Dibromo-2-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 70 | 4-Bromo-2-nitro-1,1'-biphenyl | Lower selectivity, mixture of mono- and di-arylated products | [1] |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 70 | 4-Bromo-1,1'-biphenyl | High | [2] |
Note: The yield for this compound is an estimation based on the established reactivity trend (I > Br) in Suzuki coupling reactions.[1]
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. Similar to the Suzuki coupling, the C-I bond of this compound undergoes preferential reaction.
| Substrate | Coupling Partner | Catalyst System | Temp. (°C) | Major Product | Yield (%) | Reference |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | RT | 1-(4-Bromo-2-nitrophenyl)-2-phenylethyne | ~95 (estimated) | [2] |
| 1-Bromo-4-iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | RT | 1-(4-Bromophenyl)-2-phenylethyne | High | [2] |
| 1-Bromo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 50-70 | 1-(4-Nitrophenyl)-2-phenylethyne | Moderate to High | [3] |
Note: The yield for this compound is an estimation based on the high reactivity of the C-I bond in Sonogashira coupling at room temperature.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The selective amination at the C-I position of this compound allows for the introduction of a nitrogen-containing functional group while preserving the bromine for further diversification.
| Substrate | Coupling Partner | Catalyst System | Temp. (°C) | Major Product | Yield (%) | Reference |
| This compound | Aniline | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | 100 | 4-Bromo-N-phenyl-2-nitroaniline | High (estimated) | [4] |
| 4-Bromo-2,6-diiodoaniline | Aniline | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | 100 | 4-Bromo-N²,N⁶-diphenyl-1,2,6-triamine | High (di-amination) | [4] |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC complex / tBuOK | 85 | 4-(4-Morpholinyl)-N,N-dimethylaniline | High | [5] |
Note: The yield for this compound is an estimation based on typical yields for Buchwald-Hartwig amination of iodoarenes.[4]
Spectroscopic Data
Accurate characterization of intermediates is crucial in multi-step synthesis. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for structurally related compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| This compound (Predicted) | 8.1-8.3 (d), 7.8-8.0 (d), 7.6-7.8 (dd) | 150 (C-NO₂), 140 (C-I), 135 (C-H), 130 (C-H), 125 (C-Br), 120 (C-H) | [6][7][8] |
| Nitrobenzene | 8.25 (H2/H6), 7.71 (H4), 7.56 (H3/H5) | 148.3 (ipso), 134.7 (para), 129.4 (meta), 123.5 (ortho) | [6] |
| 1-Bromo-4-nitrobenzene | 8.096 (d), 7.694 (d) | - | [7] |
| 1-Iodo-4-nitrobenzene | 7.946 (d), 7.921 (d) | - | [8] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. The following are representative protocols for the synthesis of this compound and its application in a selective Suzuki-Miyaura coupling reaction.
Synthesis of this compound
This protocol is adapted from the synthesis of similar halonitrobenzenes.[9]
Materials:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
In a flask, dissolve 4-bromo-2-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate beaker, dissolve potassium iodide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure this compound.
Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is a general procedure for selective Suzuki coupling.[1]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Water
Procedure:
-
To a degassed mixture of toluene and water, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Heat the reaction mixture to 70-80 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Synthetic Utility
The following diagrams illustrate the logical workflow and key concepts related to the use of this compound as a synthetic intermediate.
Caption: Experimental workflow for a selective cross-coupling reaction.
Caption: General reactivity trend of carbon-halogen bonds.
Caption: Pathway for sequential functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 1-Bromo-4-nitrobenzene(586-78-7) 13C NMR [m.chemicalbook.com]
- 8. 1-Iodo-4-nitrobenzene(636-98-6) 13C NMR [m.chemicalbook.com]
- 9. maths.tcd.ie [maths.tcd.ie]
comparative DFT study of halogen reactivity in halosubstituted nitrobenzenes
A comprehensive guide for researchers, scientists, and drug development professionals delving into the nuanced reactivity of halosubstituted nitrobenzenes. This report synthesizes findings from comparative Density Functional Theory (DFT) studies to illuminate the impact of halogen substitution (F, Cl, Br, I) on the chemical behavior of these crucial organic compounds.
The reactivity of halosubstituted nitrobenzenes is a cornerstone of synthetic chemistry, with profound implications for drug discovery and materials science. The interplay between the electron-withdrawing nitro group and the varying properties of the halogen substituent dictates the regioselectivity and rate of nucleophilic aromatic substitution (SNAr) reactions. This guide provides an objective comparison of halogen reactivity, supported by computational data, to empower researchers in predicting and controlling chemical outcomes.
Probing Reactivity: A Quantitative Comparison
The propensity of a halogen to act as a leaving group in SNAr reactions is a key determinant of a halosubstituted nitrobenzene's reactivity. DFT studies provide valuable insights into this by quantifying parameters such as C-X bond dissociation energies, activation energies for nucleophilic attack, and electronic properties of the substituted benzene (B151609) ring.
| Reactivity Parameter | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| C-X Bond Dissociation Energy (BDE) | Highest | High | Moderate | Lowest |
| Activation Energy (SNAr) | Lowest | Low | Moderate | Highest |
| Electronegativity of Halogen | Highest | High | Moderate | Lowest |
| Electrostatic Potential at Halogen Nucleus | Most Negative | Negative | Slightly Negative | Positive (σ-hole) |
| Overall SNAr Reactivity | Highest | High | Moderate | Lowest |
Note: The trends presented are generalized from multiple DFT studies on halosubstituted aromatic compounds. Absolute values can vary based on the specific molecular system and computational methodology.
The data reveals a fascinating dichotomy. While the Carbon-Fluorine bond is the strongest, p-fluoronitrobenzene exhibits the highest reactivity in SNAr reactions. This is attributed to the exceptional ability of the highly electronegative fluorine atom to stabilize the intermediate Meisenheimer complex formed during the reaction.[1] Conversely, despite having the weakest bond, iodine is the poorest leaving group in this context due to its lower ability to stabilize the anionic intermediate.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction in halosubstituted nitrobenzenes typically proceeds through a two-step addition-elimination mechanism. The presence of a strong electron-withdrawing group, such as a nitro group, is crucial for activating the aromatic ring towards nucleophilic attack.[1][2]
Figure 1. Generalized mechanism of nucleophilic aromatic substitution (SNAr) in halosubstituted nitrobenzenes.
The first and rate-determining step involves the attack of a nucleophile on the carbon atom bearing the halogen.[3] This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this complex is paramount to the overall reaction rate. In the second, faster step, the halide ion is eliminated, and the aromaticity of the ring is restored.
Computational Workflow for Reactivity Analysis
DFT studies are instrumental in elucidating the reactivity trends of halosubstituted nitrobenzenes. A typical computational workflow involves geometry optimization, frequency analysis, and the calculation of various electronic properties.
Figure 2. A representative workflow for the DFT-based comparative study of halogen reactivity.
Experimental and Computational Protocols
The insights presented in this guide are derived from DFT calculations. While specific parameters may vary between studies, a common methodological framework is employed.
Computational Details:
-
Software: Gaussian, VASP, or similar quantum chemistry packages are frequently used.
-
Functional: Hybrid functionals such as B3LYP or PBE0 are commonly employed for a balance of accuracy and computational cost.
-
Basis Set: Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) are typical choices.
-
Solvation Model: To simulate reactions in solution, implicit solvation models like the Polarizable Continuum Model (PCM) are often incorporated.
-
Geometry Optimization: The molecular geometries of reactants, intermediates, transition states, and products are optimized to find the minimum energy structures.
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).
-
Bond Dissociation Energy (BDE) Calculation: BDE is typically calculated as the enthalpy change of the homolytic cleavage of the C-X bond.
-
Activation Energy (ΔE‡) Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants.
-
Electrostatic Potential (ESP) Analysis: The ESP is calculated on the electron density surface to identify regions of positive or negative potential, which are indicative of sites susceptible to electrophilic or nucleophilic attack, respectively.
References
A Comparative Guide to the Synthesis of 4-Bromo-1-iodo-2-nitrobenzene: Established versus Novel Routes
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of halogenated nitroaromatic compounds such as 4-Bromo-1-iodo-2-nitrobenzene is crucial for the development of novel pharmaceuticals and functional materials. This guide provides a comparative analysis of a well-established synthetic methodology alongside a potential novel approach for the preparation of this key chemical intermediate. We present a detailed examination of the reaction parameters, yields, and purities, offering insights to inform synthetic strategy and experimental design.
Data Summary: A Tale of Two Routes
The following table summarizes the key performance indicators for an established diazotization route and a proposed novel electrophilic iodination route for the synthesis of a bromo-iodo-nitrobenzene scaffold.
| Parameter | Established Route: Diazotization of a Substituted Aniline | Proposed New Route: Electrophilic Iodination of a Bromo-nitroaromatic |
| Starting Material | 4-Iodo-2-nitroaniline | 1-Bromo-3-nitrobenzene |
| Key Reagents | Sulfuric acid, Sodium nitrite (B80452), Copper(I) bromide, Hydrobromic acid | Iodine, Oxidizing agent (e.g., nitric acid, periodic acid) |
| Reaction Steps | 2 (Diazotization, Sandmeyer reaction) | 1 |
| Reported Yield | 78%[1] | Data not available; likely requires optimization |
| Reported Purity | >98%[1] | Potentially a mixture of isomers requiring extensive purification |
| Reaction Time | Several hours | Variable, dependent on conditions |
| Key Advantages | High yield and purity, well-documented and reliable. | Potentially more direct, one-step process. |
| Key Disadvantages | Multi-step process, use of potentially unstable diazonium salts. | Regioselectivity challenges, potential for side reactions, may require harsh oxidizing conditions. |
Established Synthetic Route: The Sandmeyer Reaction
A robust and well-documented method for the synthesis of aryl halides is the Sandmeyer reaction, which proceeds via the diazotization of an aromatic amine.[2][3][4] In a synthesis of the closely related isomer, 1-bromo-4-iodo-2-nitrobenzene, a yield of 78% with a purity of over 98% was achieved, underscoring the efficiency of this approach.[1]
Experimental Protocol: Synthesis of 1-Bromo-4-iodo-2-nitrobenzene via Diazotization[1]
-
Diazotization: 100 g of 2-nitro-4-iodoaniline is added to a solution of 200 g of concentrated sulfuric acid in 400 mL of water. The mixture is stirred, and a solution of 37 g of sodium nitrite in 120 mL of water is added while maintaining the temperature at approximately 15°C. The reaction mixture is stirred to ensure the complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate reaction vessel, 20 g of copper(I) bromide is mixed with 95 g of a 40% hydrobromic acid solution. The mixture is stirred and heated to 40°C. The previously prepared diazonium salt solution is then added dropwise to this mixture.
-
Workup and Isolation: After the addition is complete, the reaction is stirred for a period to ensure completion. Upon cooling, dichloroethane is added, and the mixture is stirred. The organic layer is separated, and the solvent is removed by steam distillation to yield the crude product. The resulting brown solid is collected, yielding 97 g of 2-bromo-5-iodonitrobenzene (a structural isomer of the target compound).
Caption: Established synthetic route via diazotization.
Proposed New Synthetic Route: Electrophilic Iodination
A potential alternative and more direct route to this compound is the electrophilic iodination of a suitable bromonitrobenzene precursor, such as 1-bromo-3-nitrobenzene. This approach, while theoretically simpler as a one-step process, presents significant challenges in controlling the regioselectivity of the iodination.
Conceptual Experimental Protocol: Electrophilic Iodination of 1-Bromo-3-nitrobenzene
-
Reaction Setup: 1-Bromo-3-nitrobenzene would be dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.
-
Iodination: Elemental iodine (I₂) and a strong oxidizing agent (e.g., concentrated nitric acid, periodic acid, or hydrogen peroxide in the presence of sulfuric acid) would be added to the solution. The oxidizing agent is necessary to generate a more potent electrophilic iodine species.
-
Reaction Conditions: The reaction mixture would likely require heating to proceed at a reasonable rate. The reaction time would need to be optimized to maximize the yield of the desired product while minimizing the formation of byproducts.
-
Workup and Purification: Upon completion, the reaction would be quenched, and the organic product extracted. The crude product would likely be a mixture of isomers, and purification by column chromatography would be necessary to isolate the desired this compound.
Caption: Proposed new synthetic route via electrophilic iodination.
Comparison and Outlook
The established Sandmeyer reaction provides a reliable and high-yielding pathway to bromo-iodo-nitrobenzene derivatives. Its primary drawbacks are the multi-step nature of the process and the need to handle potentially unstable diazonium salt intermediates.
The proposed electrophilic iodination route offers the allure of a more direct, one-step synthesis. However, the directing effects of the bromo and nitro substituents on the aromatic ring would likely lead to a mixture of isomers, necessitating a challenging purification process and likely resulting in a lower overall yield of the desired product. Further experimental validation is required to determine the feasibility and efficiency of this novel approach.
For researchers requiring a dependable and scalable synthesis of this compound or its isomers, the established diazotization-Sandmeyer reaction sequence remains the recommended and validated method. The development of a regioselective and high-yielding direct iodination method would represent a significant advancement in the synthesis of this important class of compounds.
References
Safety Operating Guide
Navigating the Disposal of 4-Bromo-1-iodo-2-nitrobenzene: A Step-by-Step Guide
For researchers, scientists, and drug development professionals handling 4-Bromo-1-iodo-2-nitrobenzene, proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this hazardous chemical.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, this compound is known to cause skin and eye irritation, and may also cause respiratory irritation.[1] Adherence to appropriate safety protocols is paramount to minimize exposure and ensure a safe laboratory environment.
| Hazard Statement | Description | Precautionary Statement | Description |
| H315 | Causes skin irritation | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| H319 | Causes serious eye irritation | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| H335 | May cause respiratory irritation |
Table 1: Hazard and Precautionary Statements for this compound.[1]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, wearing the appropriate personal protective equipment is mandatory. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of poor ventilation or the potential for aerosol generation, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that involves careful segregation, containment, and transfer to a licensed disposal facility.
Step 1: Waste Segregation
Proper segregation of chemical waste at the source is crucial to prevent dangerous reactions and to facilitate compliant disposal. As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste streams.[2][3]
-
Halogenated Waste Container: Designate a specific, clearly labeled, and compatible container for all waste containing this compound. This includes contaminated personal protective equipment (gloves, etc.), absorbent materials from spills, and empty containers.
-
Avoid Mixing: Never mix halogenated waste with other waste categories such as non-halogenated solvents, strong acids or bases, or oxidizers.
Step 2: Waste Containment
Proper containment is essential to prevent the release of hazardous materials into the environment.
-
Container Selection: Use a chemically resistant container with a secure, tight-fitting lid. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for solid and liquid halogenated waste.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant).
-
Container Management: Keep the waste container closed at all times, except when adding waste.[4] Do not overfill the container; a headspace of at least 10% should be left to allow for expansion.
Step 3: Storage and Handling of Waste
Store the container of this compound waste in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks or spills.
-
Incompatible Materials: Ensure that the waste is stored away from incompatible materials.
Step 4: Final Disposal
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified disposal service.[5] These companies have the necessary permits and facilities to handle and dispose of such chemicals in an environmentally sound manner.
-
Incineration: High-temperature incineration is the generally recommended and most environmentally sound disposal method for organic waste containing nitroaromatic compounds.[6]
-
Empty Containers: Even "empty" containers of this compound should be treated as hazardous waste, as they may retain chemical residues. The first rinse of the container should be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
A flowchart outlining the key steps for the proper disposal of this compound waste.
References
- 1. aobchem.com [aobchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. ethz.ch [ethz.ch]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. 4-溴-1-碘-2-硝基苯 - CAS号 112671-42-8 - 摩熵化学 [molaid.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for 4-Bromo-1-iodo-2-nitrobenzene
This guide provides critical safety, handling, and disposal information for 4-Bromo-1-iodo-2-nitrobenzene (CAS 112671-42-8). The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the safety recommendations provided are based on data from structurally similar and hazardous chemicals.[1][2]
Molecular Formula: C₆H₃BrINO₂ Molecular Weight: 327.9 g/mol [3][4]
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be hazardous.[5] Potential hazards include skin and eye irritation, respiratory tract irritation, and harm if swallowed or absorbed through the skin.[6][7][8] A comprehensive personal protective equipment (PPE) strategy is therefore mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving is recommended.[9] | To prevent skin contact and absorption. Halogenated and nitroaromatic compounds can often penetrate standard laboratory gloves.[9][10] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6] | To protect against splashes and airborne particles that can cause severe eye damage.[1][9] |
| Skin and Body Protection | A long-sleeved, fully-buttoned lab coat worn over personal clothing. For larger quantities or significant splash potential, a chemical-resistant apron is advised.[6][9] | To minimize skin exposure to the chemical.[1] |
| Respiratory Protection | All handling of solid and solutions should be conducted in a certified chemical fume hood.[10] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of dust or vapors, which may cause respiratory irritation.[5][7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety.
1. Preparation and Engineering Controls:
-
Fume Hood: Before beginning work, ensure a chemical fume hood is certified and functioning correctly.[10]
-
Designated Area: Designate a specific area within the fume hood for handling this compound to contain potential contamination.
-
Emergency Equipment: Locate the nearest emergency shower and eyewash station and confirm they are unobstructed and operational.[6]
-
Assemble Materials: Gather all necessary equipment, including glassware, spatulas, and solvents, and place them inside the fume hood before introducing the compound.[1]
2. Handling:
-
Personal Protective Equipment (PPE): Don all required PPE as detailed in Table 1 before handling the chemical.
-
Weighing: Carefully weigh the desired amount of the compound on a tared container within the fume hood to minimize the risk of inhaling dust particles.[1]
-
Dissolving and Reactions: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Perform all reactions within the fume hood.[1]
-
Transfers: Use appropriate tools, such as a pipette or a funnel, to prevent spills when transferring solutions.[1]
-
Container Management: Keep all containers with this compound tightly sealed when not in use.[6]
3. Post-Handling:
-
Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable cleaning agent, followed by a water rinse.[9]
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[9]
Emergency Procedures
Table 2: Emergency Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5][9] Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5][7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water.[7] Seek immediate medical attention. |
Spill and Disposal Plan
Spill Response:
-
Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[6][11] Place the contaminated material into a suitable, labeled container for disposal.
-
Major Spills: In the event of a large spill, evacuate the area and prevent entry.[11] Wear full protective equipment, including a respirator. Contain the spill and collect the material as described for minor spills.
-
Cleanup: After the spill has been cleaned up, decontaminate the area and all equipment used in the cleanup.[11]
Waste Disposal:
-
Hazardous Waste: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Containers: Collect all waste in a designated and properly labeled hazardous waste container.[6]
-
Regulations: Dispose of the waste in accordance with all local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult relevant regulations for complete and accurate classification.[6]
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 112671-42-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
